Drofenine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIELVDXKOYPANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1679-76-1 (Parent) | |
| Record name | Drofenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045859 | |
| Record name | Drofenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85273739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
548-66-3, 3146-19-8, 3146-20-1, 1679-76-1 | |
| Record name | Drofenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drofenine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drofenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclovegantine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Drofenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Drofenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROFENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVB31OPW05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DROFENINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DHV447E9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DROFENINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT75TGU6AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride, an anticholinergic and antispasmodic agent, is synthesized through two primary pathways: the catalytic hydrogenation of a diphenylacetate precursor and the direct esterification of cyclohexylphenylacetic acid. This document provides a comprehensive technical overview of these synthetic routes, including detailed experimental protocols, quantitative data, and process visualizations. The information is intended to equip researchers and drug development professionals with the necessary knowledge for the laboratory-scale synthesis and process optimization of this pharmaceutical compound.
Introduction
Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is a tertiary amine ester with potent antimuscarinic properties. It functions by relaxing smooth muscle, making it effective in treating conditions such as dysmenorrhea and pain associated with the gastrointestinal and urogenital tracts. The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications. This guide will explore the two principal synthetic methodologies for preparing this compound.
Synthesis Pathway 1: Catalytic Hydrogenation
The most commonly cited method for the synthesis of Drofenine involves the catalytic hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate. This process reduces one of the phenyl groups of the diphenylacetic acid moiety to a cyclohexyl group.
Overall Reaction
Caption: Catalytic hydrogenation pathway to this compound.
Experimental Protocol
A detailed experimental protocol for this pathway is outlined below, based on established chemical principles and literature precedents.
Step 1: Hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(diethylamino)ethyl 2,2-diphenylacetate in glacial acetic acid.
-
Catalyst Addition: Add a platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst), to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the starting ester.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm) and heat to a temperature between 50-80°C.
-
Reaction Monitoring: Maintain the reaction under vigorous stirring and monitor the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the platinum catalyst.
-
Isolation of Drofenine Base: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the resulting oil in a suitable organic solvent, such as diethyl ether, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Drofenine base as an oil.
Step 2: Formation of this compound
-
Salt Formation: Dissolve the crude Drofenine base in a dry, non-polar solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to the stirred solution of the Drofenine base.
-
Isolation and Purification: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed for further purification.
Quantitative Data
| Parameter | Value/Range | Notes |
| Starting Material | 2-(diethylamino)ethyl 2,2-diphenylacetate | |
| Solvent | Glacial Acetic Acid | |
| Catalyst | Platinum(IV) Oxide (Adam's catalyst) | 1-5 mol% |
| Hydrogen Pressure | 3-5 atm | |
| Reaction Temperature | 50-80°C | |
| Reaction Time | 4-8 hours | Monitor by hydrogen uptake |
| Yield | 80-90% (for hydrogenation step) | Dependent on conditions |
Synthesis Pathway 2: Esterification
An alternative route to Drofenine is the direct esterification of cyclohexylphenylacetic acid with 2-(diethylamino)ethanol. This reaction typically requires a catalyst and a method to remove the water formed during the reaction to drive the equilibrium towards the product side.
Overall Reaction
Caption: Esterification pathway to this compound.
Experimental Protocol
Step 1: Esterification of Cyclohexylphenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexylphenylacetic acid, a slight excess of 2-(diethylamino)ethanol (1.1-1.5 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is generally complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation of Drofenine Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Drofenine base.
Step 2: Formation of this compound
The procedure for converting the Drofenine base to its hydrochloride salt is the same as described in Pathway 1 (Section 2.2, Step 2).
Quantitative Data
| Parameter | Value/Range | Notes |
| Starting Materials | Cyclohexylphenylacetic acid, 2-(diethylamino)ethanol | |
| Molar Ratio | 1 : 1.1-1.5 (acid : alcohol) | |
| Solvent | Toluene | For azeotropic water removal |
| Catalyst | H₂SO₄ or p-TsOH | 1-2 mol% |
| Reaction Temperature | Reflux temperature of toluene (~111°C) | |
| Reaction Time | 6-12 hours | |
| Yield | 75-85% | Dependent on efficient water removal |
Synthesis of Key Starting Materials
A complete technical guide requires consideration of the synthesis of the primary starting materials.
Synthesis of 2-(diethylamino)ethanol
2-(diethylamino)ethanol is commercially available but can also be synthesized by the reaction of diethylamine with ethylene oxide.[1][2]
Caption: Synthesis of 2-(diethylamino)ethanol.
Synthesis of Cyclohexylphenylacetic Acid
Cyclohexylphenylacetic acid can be prepared via several methods, including the hydrogenation of phenylacetic acid or the Grignard reaction of a cyclohexyl magnesium halide with a phenylglyoxylic acid derivative.
Caption: Synthesis of Cyclohexylphenylacetic Acid via Hydrogenation.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the catalytic hydrogenation of 2-(diethylamino)ethyl 2,2-diphenylacetate or the esterification of cyclohexylphenylacetic acid with 2-(diethylamino)ethanol. The choice of pathway may depend on the availability of starting materials, equipment, and desired scale of production. The hydrogenation route often provides higher yields but requires specialized high-pressure equipment. The esterification route is procedurally simpler for a standard laboratory setting but may require careful optimization to ensure complete conversion. This guide provides the fundamental experimental details for both pathways to aid researchers in the successful synthesis of this compound.
References
An In-Depth Technical Guide to the Discovery and History of Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride is a multifaceted antispasmodic agent with a rich pharmacological profile. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed mechanistic actions. It is designed to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering in-depth insights into its synthesis, pharmacological properties, and the signaling pathways it modulates. This document collates quantitative data, outlines detailed experimental protocols, and visualizes complex biological interactions to facilitate a thorough understanding of this significant compound.
Introduction and Historical Context
The development of antispasmodic drugs has been a cornerstone of therapeutic strategies aimed at alleviating smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts. While the precise timeline of the discovery of this compound is not extensively documented in publicly available literature, its emergence can be situated within the broader mid-20th-century exploration of synthetic anticholinergic agents. These efforts were aimed at creating compounds with improved efficacy and reduced side effects compared to naturally occurring alkaloids like atropine. Drofenine, also known as hexahydroadiphenine, was developed as a potent inhibitor of butyrylcholinesterase (BChE) and an anticholinergic agent, acting at both neural and muscular levels to induce smooth muscle relaxation.[1]
Chemical Synthesis and Properties
The synthesis of this compound involves a multi-step process, a general outline of which can be derived from related patent literature for similar compounds. A detailed, step-by-step protocol is provided below to guide laboratory synthesis.
General Chemical Properties
| Property | Value |
| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride |
| Molecular Formula | C₂₀H₃₂ClNO₂ |
| Molecular Weight | 353.93 g/mol |
| CAS Number | 548-66-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol |
Synthesis Protocol
A generalized synthesis for this compound can be conceptualized in the following steps. Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 2-cyclohexyl-2-phenylacetic acid This intermediate can be prepared via the alkylation of phenylacetic acid with cyclohexyl bromide in the presence of a strong base like sodium amide in liquid ammonia.
Step 2: Esterification with 2-(diethylamino)ethanol The resulting 2-cyclohexyl-2-phenylacetic acid is then esterified with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene with azeotropic removal of water.
Step 3: Formation of the Hydrochloride Salt The free base of Drofenine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Profile and Quantitative Data
This compound exhibits a complex mechanism of action, primarily characterized by its anticholinergic and butyrylcholinesterase inhibitory activities. It also modulates the function of several ion channels, contributing to its overall spasmolytic effect.
| Parameter | Target | Value | Species/Assay Conditions |
| Ki | Butyrylcholinesterase (BChE) | 3 µM | Human serum |
| pA₂ | M₁ Muscarinic Acetylcholine Receptor | 8.15 | Guinea pig cortical slices (inhibition of carbachol-induced inositol phosphate accumulation) |
| EC₅₀ | Transient Receptor Potential Vanilloid 3 (TRPV3) | 205 µM | HEK293 cells overexpressing human TRPV3 (whole-cell patch-clamp) |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.
Materials:
-
Human serum (as a source of BChE)
-
This compound (test inhibitor)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells.
-
Add 140 µL of phosphate buffer and 20 µL of human serum (appropriately diluted) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of butyrylthiocholine iodide solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the BChE activity. Calculate the percentage of inhibition for each this compound concentration.
-
The Ki value can be determined by non-linear regression analysis of the inhibition data.[2]
In Vitro Smooth Muscle Relaxation Assay
This protocol describes a method to assess the relaxant effect of this compound on isolated smooth muscle strips.
Materials:
-
Animal model (e.g., guinea pig ileum, rat aorta)
-
Organ bath setup with a force transducer and data acquisition system
-
Krebs-Henseleit solution (physiological salt solution)
-
Contractile agonist (e.g., acetylcholine, potassium chloride)
-
This compound
Procedure:
-
Isolate a segment of the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction by adding a contractile agonist to the organ bath.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in muscle tension after each addition.
-
Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the agonist.
-
The EC₅₀ value for relaxation can be determined by plotting the concentration-response curve.
Signaling Pathways and Mechanistic Diagrams
This compound's therapeutic effects are mediated through its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Anticholinergic and BChE Inhibition Pathway
Caption: Drofenine's dual action on cholinergic signaling.
Modulation of Ion Channels and Smooth Muscle Relaxation
Caption: Drofenine's influence on ion channel activity.
Clinical Applications and Future Directions
This compound has been primarily utilized as an antispasmodic for conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] While extensive, large-scale clinical trial data for this compound is not as readily available as for some other antispasmodics, its long-standing use suggests a favorable risk-benefit profile for its approved indications.
Future research could focus on several key areas:
-
Elucidation of Vasodilator Effects: Quantifying the vasodilator properties of this compound and understanding the underlying mechanisms could open new therapeutic avenues, potentially in cardiovascular medicine.
-
Selective Muscarinic Receptor Antagonism: Further investigation into its selectivity for different muscarinic receptor subtypes could help in predicting its side-effect profile more accurately and potentially lead to the development of more targeted therapies.
-
Role in Neuropathic Pain: Given its interaction with Kv2.1 channels, exploring its potential in managing neuropathic pain conditions, as has been suggested for other Kv2.1 modulators, could be a promising area of research.[3]
-
Clinical Efficacy in Dysmenorrhea: Conducting modern, well-controlled clinical trials to specifically evaluate the efficacy and safety of this compound for primary dysmenorrhea would provide valuable data for evidence-based practice.
Conclusion
This compound is a pharmacologically complex molecule with a well-established role as an antispasmodic. Its multifaceted mechanism of action, involving anticholinergic effects, butyrylcholinesterase inhibition, and modulation of ion channels, makes it a subject of continued scientific interest. This technical guide has provided a comprehensive repository of its known properties, from its chemical synthesis to its clinical applications. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing its signaling pathways, this document aims to be an indispensable resource for the scientific community, fostering further research and a deeper understanding of this important therapeutic agent.
References
Drofenine Hydrochloride's Inhibition of Butyrylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition kinetics of drofenine hydrochloride on butyrylcholinesterase (BChE). It is designed to offer a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in cholinesterase inhibitors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical processes.
Executive Summary
This compound is a potent, competitive inhibitor of butyrylcholinesterase.[1][2][3] As an anticholinergic agent, it primarily functions by blocking the action of acetylcholine, a key neurotransmitter. Its interaction with BChE, an enzyme responsible for hydrolyzing various choline esters, is a critical aspect of its pharmacological profile.[1] Understanding the kinetics of this inhibition is paramount for predicting its therapeutic effects and potential side effects. This guide consolidates the available scientific data to present a clear picture of drofenine's interaction with BChE.
Quantitative Inhibition Kinetics
The inhibitory effect of this compound on butyrylcholinesterase has been quantified through kinetic studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.
| Parameter | Value | Enzyme Source | Substrate Used | Reference |
| Inhibition Constant (Ki) | 0.003 ± 0.000 mM | Human Serum | Butyrylthiocholine | [1] |
| Inhibition Constant (Ki) | 3 µM | Not Specified | Not Specified | [2] |
| Inhibition Type | Competitive | Human Serum | Butyrylthiocholine | [1] |
Note: 0.003 mM is equivalent to 3 µM.
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor of butyrylcholinesterase.[1][3] This means that drofenine and the natural substrate, acetylcholine (or the experimental substrate, butyrylthiocholine), compete for the same active site on the BChE enzyme. The inhibitor's binding to the active site is reversible and prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.
The following diagram illustrates the principle of competitive inhibition:
References
The Multifaceted Pharmacology of Drofenine Hydrochloride: A Structure-Activity Relationship Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride, a synthetic antispasmodic agent, has long been utilized for its smooth muscle relaxant properties. Chemically identified as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, its therapeutic effects are attributed to a complex pharmacology that extends beyond its classical anticholinergic activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Drofenine, delving into its interactions with multiple biological targets, including muscarinic receptors, butyrylcholinesterase (BChE), Transient Receptor Potential Vanilloid 3 (TRPV3) channels, and voltage-gated potassium (Kv) channels. While systematic SAR studies on a series of Drofenine analogs are not extensively available in the public domain, this paper synthesizes the existing data on the parent compound and provides an inferred SAR analysis based on established medicinal chemistry principles. Detailed experimental protocols for assessing its key biological activities are also presented, alongside visualizations of the associated signaling pathways, to facilitate further research and drug development endeavors in this area.
Introduction
Drofenine is a well-established therapeutic agent for the treatment of smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[1] Its clinical efficacy is rooted in a multifaceted mechanism of action that involves several distinct molecular targets. Initially characterized as an antimuscarinic agent, subsequent research has revealed its potent inhibitory effects on butyrylcholinesterase, as well as its modulatory activity on ion channels, specifically as a TRPV3 agonist and a Kv2.1 channel blocker.[1][2][3] This polypharmacology makes Drofenine an intriguing subject for medicinal chemists and pharmacologists, offering multiple avenues for the development of novel therapeutic agents with improved selectivity and potency.
This guide aims to provide a detailed examination of the structure-activity relationships of this compound, focusing on the key structural motifs that govern its interaction with its various biological targets.
Chemical Structure and Physicochemical Properties
Drofenine is an ester of cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. The core structure features a bulky, lipophilic acid moiety containing both a cyclohexyl and a phenyl group attached to a chiral center, and a basic diethylaminoethyl group in the ester portion.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate | [4] |
| Molecular Formula | C20H31NO2 | [4] |
| Molar Mass | 317.47 g/mol | [4] |
| PubChem CID | 3166 | [4] |
Pharmacological Activities and Structure-Activity Relationships
Drofenine's diverse pharmacological profile stems from its ability to interact with multiple, distinct biological targets. The following sections explore the SAR for each of these activities.
Anticholinergic (Antimuscarinic) Activity
Drofenine's antispasmodic effects are, in part, attributed to its antagonism of muscarinic acetylcholine receptors, which mediate smooth muscle contraction.
Inferred Structure-Activity Relationship:
While direct comparative studies of Drofenine analogs are scarce, general SAR principles for antimuscarinic agents of the amino alcohol ester class suggest the following:
-
The Ester Moiety: The ester group is a critical pharmacophoric feature, likely involved in hydrogen bonding with the receptor.
-
The Amino Group: The tertiary amine (diethylamino group) is protonated at physiological pH, and the resulting cationic head is crucial for binding to the anionic site of the muscarinic receptor. The nature and size of the alkyl substituents on the nitrogen can influence selectivity for muscarinic receptor subtypes.
-
The Cyclohexyl and Phenyl Rings: These bulky, lipophilic groups contribute to the overall affinity of the molecule for the receptor, likely through hydrophobic interactions. The presence of both a carbocyclic and an aromatic ring on the same carbon atom is a common feature in many potent anticholinergic drugs.[5]
-
The Spacer: The ethylene spacer between the ester and the amino group is important for maintaining the optimal distance between the key binding moieties.
Butyrylcholinesterase (BChE) Inhibition
Drofenine is a potent, competitive inhibitor of BChE, an enzyme that hydrolyzes acetylcholine and other choline esters.[2]
Quantitative Data:
| Compound | Target | Assay | K_i_ | Reference |
| Drofenine | Human Serum BChE | Kinetic analysis with butyrylthiocholine | 3 µM | [2][6] |
Inferred Structure-Activity Relationship:
For cholinesterase inhibitors, the following structural features of Drofenine are likely important:
-
The Cationic Head: The protonated diethylamino group can interact with the peripheral anionic site (PAS) of BChE.
-
The Ester Linkage: The ester group can be recognized by the catalytic site of the enzyme.
-
The Lipophilic Moieties: The cyclohexyl and phenyl groups can engage in hydrophobic interactions within the active site gorge of BChE. The size and shape of these groups are critical for achieving high affinity and selectivity.
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism
Recent studies have identified Drofenine as a selective agonist of the TRPV3 ion channel, a non-selective cation channel involved in thermosensation and skin physiology.[1] Drofenine is a structural analog of 2-aminoethoxydiphenyl borate (2-APB), a known TRPV3 modulator.[1]
Quantitative Data:
| Compound | Cell Line | Assay | EC_50_ | Reference |
| Drofenine | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 207 µM | |
| 2-APB | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 78 µM | |
| Carvacrol | HEK-293 (overexpressing hTRPV3) | Calcium Flux | 438 µM | |
| Drofenine | HaCaT (human keratinocytes) | Calcium Flux | 605 µM |
Structure-Activity Relationship Insights:
-
Drofenine demonstrates greater selectivity for TRPV3 over other TRP channels (TRPA1, V1, V2, V4, or M8) compared to 2-APB and carvacrol.[1]
-
The activation of TRPV3 by Drofenine involves interaction with the histidine residue at position 426 (H426), a residue also required for activation by 2-APB.[1] This suggests that the part of the Drofenine molecule that mimics the diphenyl borate moiety of 2-APB is crucial for its agonist activity. The cyclohexylphenylacetic acid portion of Drofenine likely occupies a similar binding pocket.
Kv2.1 Channel Inhibition
Drofenine has been shown to be an inhibitor of the voltage-gated potassium channel Kv2.1, which plays a role in neuronal excitability.[3] This activity may contribute to its therapeutic effects in conditions such as diabetic peripheral neuropathy.[3]
Inferred Structure-Activity Relationship:
The SAR for Kv2.1 channel blockers is diverse. For Drofenine, the following could be hypothesized:
-
Lipophilicity: The bulky and lipophilic cyclohexyl and phenyl groups likely facilitate the partitioning of the molecule into the cell membrane, allowing it to access the channel pore.
-
The Cationic Amino Group: The positively charged diethylamino group may interact with the channel pore, leading to a physical blockade of ion conduction.
Signaling Pathways
The diverse pharmacological activities of Drofenine are associated with distinct signaling pathways.
Caption: Signaling pathway of Drofenine-mediated TRPV3 channel activation.
Caption: Downstream signaling pathways affected by Drofenine-mediated Kv2.1 channel inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of Drofenine and its potential analogs.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the BChE activity.
Materials:
-
Human serum (as a source of BChE)
-
Butyrylthiocholine iodide (substrate)
-
DTNB
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the Drofenine solution (or vehicle control).
-
Add diluted human serum to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the butyrylthiocholine substrate.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 20 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of Drofenine.
-
Calculate the IC50 value and, through kinetic analysis (e.g., Lineweaver-Burk plots), the inhibition constant (K_i_) and the mechanism of inhibition (competitive, non-competitive, etc.).[2]
References
- 1. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
Drofenine Hydrochloride: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drofenine hydrochloride is a synthetic antispasmodic and anticholinergic agent that exerts its pharmacological effects through modulation of multiple molecular targets. This technical guide provides an in-depth analysis of the known molecular interactions of drofenine, focusing on its binding and activity at butyrylcholinesterase (BChE), muscarinic acetylcholine receptors (mAChRs), and the transient receptor potential vanilloid 3 (TRPV3) channel. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction
This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride, is recognized for its therapeutic applications in treating smooth muscle spasms. Its mechanism of action is multifaceted, involving interactions with the cholinergic system and, as more recent research has indicated, with specific ion channels. Understanding the precise molecular targets and binding sites of drofenine is crucial for elucidating its therapeutic effects and potential side-effect profile, as well as for guiding the development of novel therapeutics with improved selectivity and efficacy.
Primary Molecular Targets of this compound
Current scientific literature identifies three primary molecular targets for this compound:
-
Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of choline esters.
-
Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors that mediate the effects of acetylcholine.
-
Transient Receptor Potential Vanilloid 3 (TRPV3): A non-selective cation channel primarily expressed in keratinocytes and sensory neurons.
The following sections will delve into the specifics of drofenine's interaction with each of these targets.
Quantitative Analysis of this compound Interactions
The binding affinity and functional activity of this compound at its molecular targets have been quantified in several studies. A summary of this data is presented in the table below for comparative analysis.
| Molecular Target | Interaction Type | Parameter | Value | Species | Reference |
| Butyrylcholinesterase (BChE) | Competitive Inhibitor | K_i | 3 µM | Human | [1] |
| Muscarinic Acetylcholine Receptor M1 (M1 mAChR) | Antagonist | pA_2 | 8.15 | Guinea Pig | [2] |
| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist | EC_50 | 205 µM | Human | [2] |
Detailed Molecular Interactions and Signaling Pathways
Butyrylcholinesterase (BChE) Inhibition
Drofenine acts as a competitive inhibitor of butyrylcholinesterase[1]. This inhibition leads to an increase in the local concentration and prolonged action of acetylcholine at synapses where BChE is present. The competitive nature of this interaction implies that drofenine binds to the active site of BChE, preventing the binding and subsequent hydrolysis of its substrate, butyrylthiocholine.
Figure 1: Drofenine's competitive inhibition of BChE prevents acetylcholine hydrolysis.
Muscarinic Acetylcholine Receptor (M1) Antagonism
Drofenine exhibits antagonist activity at M1 muscarinic acetylcholine receptors[2]. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting M1 receptor-mediated signaling pathways. The M1 receptor is a Gq-coupled GPCR, and its activation typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this cascade, drofenine reduces smooth muscle contraction.
Figure 2: Drofenine antagonizes the M1 receptor, inhibiting the Gq-PLC signaling pathway.
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism
Drofenine has been identified as a selective agonist of the TRPV3 channel[2]. TRPV3 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization. The binding site for drofenine on TRPV3 is thought to involve the histidine residue at position 426 (H426)[3][4]. The agonistic effect of drofenine on TRPV3 suggests a potential role in sensory signaling and thermoregulation, which may contribute to its overall pharmacological profile.
Figure 3: Drofenine acts as an agonist at the TRPV3 channel, leading to cation influx.
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
The determination of drofenine's inhibitory activity on BChE is typically performed using a modified Ellman's method[1][5].
Principle: This colorimetric assay measures the activity of BChE by quantifying the rate of hydrolysis of a substrate, butyrylthiocholine (BTC), into thiocholine and butyrate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The inhibitory effect of drofenine is determined by measuring the reduction in the rate of TNB formation in its presence.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Butyrylthiocholine iodide (BTC) solution (e.g., 10 mM in deionized water).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted to desired concentrations).
-
Human serum or purified human BChE solution.
-
-
Assay Procedure (in a 96-well plate format):
-
Add phosphate buffer to each well.
-
Add the drofenine dilutions (or vehicle for control) to the respective wells.
-
Add the BChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the BTC solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of drofenine.
-
Determine the percentage of inhibition for each drofenine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the drofenine concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC_50 value.
-
To determine the K_i for competitive inhibition, the assay is performed at multiple substrate concentrations, and the data are analyzed using a Lineweaver-Burk or Dixon plot.
-
Figure 4: Experimental workflow for the BChE inhibition assay.
Muscarinic M1 Receptor Binding and Functional Assays
The antagonist activity of drofenine at M1 receptors can be assessed using radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling[2].
Radioligand Binding Assay (for K_i determination):
-
Principle: This assay measures the ability of drofenine to compete with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) for binding to M1 receptors in a membrane preparation.
-
Protocol Outline:
-
Prepare cell membranes expressing M1 receptors.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of drofenine.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analyze the data to determine the IC_50 of drofenine, from which the K_i can be calculated using the Cheng-Prusoff equation.
-
Functional Assay (Inositol Phosphate Accumulation for pA_2 determination):
-
Principle: This assay measures the ability of drofenine to inhibit the M1 receptor-mediated increase in intracellular inositol phosphates (IPs) upon stimulation with a muscarinic agonist (e.g., carbachol).
-
Protocol Outline:
-
Culture cells expressing M1 receptors and label them with [³H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of drofenine.
-
Stimulate the cells with a range of concentrations of a muscarinic agonist.
-
Lyse the cells and separate the accumulated [³H]inositol phosphates using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted IPs.
-
Construct agonist dose-response curves in the absence and presence of drofenine.
-
Analyze the parallel rightward shift of the dose-response curves to calculate the pA_2 value using a Schild plot.
-
TRPV3 Channel Activity Assay
The agonist activity of drofenine at TRPV3 channels is commonly evaluated by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells overexpressing the channel[2][3].
Principle: This assay utilizes a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to Ca²⁺. The influx of Ca²⁺ through the activated TRPV3 channels is detected as an increase in fluorescence.
Detailed Protocol:
-
Cell Culture and Loading:
-
Culture human embryonic kidney (HEK-293) cells stably expressing human TRPV3.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a suitable buffer.
-
-
Assay Procedure (using a fluorescence plate reader):
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of drofenine to the wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each drofenine concentration.
-
Plot the fluorescence response against the logarithm of the drofenine concentration.
-
Fit the data to a dose-response curve to determine the EC_50 value.
-
Figure 5: Experimental workflow for the TRPV3 calcium influx assay.
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action involving at least three distinct molecular targets. Its ability to competitively inhibit butyrylcholinesterase, antagonize M1 muscarinic receptors, and act as an agonist at TRPV3 channels contributes to its therapeutic effects as an antispasmodic agent. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize the pharmacology of drofenine and to design new molecules with enhanced target specificity and therapeutic potential. Future research should aim to further elucidate the structural basis of drofenine's interactions with its targets and to explore the in vivo relevance of its activity at TRPV3 channels.
References
- 1. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
Drofenine hydrochloride IUPAC name and synonyms
An In-depth Technical Guide to Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
This compound is an antimuscarinic and antispasmodic agent. Its chemical properties are pivotal to its function and application in research and pharmaceutical development.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride .[1]
Synonyms
This compound is known by several synonyms in scientific literature and commercial products. These include:
-
Cycloadiphenine hydrochloride[2]
-
Hexahydroadiphenine hydrochloride[3]
-
Cyclovegantine[2]
-
Trasentine-6H[4]
-
Adiphenine H[4]
-
Drofenine HCl[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, formulation, and analytical method development.
| Property | Value | Reference |
| CAS Number | 548-66-3 | [2][6][7][8][9] |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [1][10] |
| Molecular Weight | 353.93 g/mol | [2][6][10] |
| Melting Point | 143-146°C | [10] |
| Solubility | DMSO: 71 mg/mL (200.6 mM) | [6] |
| pKa | 8.52 (Basic) | [5] |
| logP | 4.61 (Calculated) | [1] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily centered on its antispasmodic and analgesic properties. Its effects are mediated through several distinct signaling pathways.
Anticholinergic Activity
As an antimuscarinic agent, this compound competitively antagonizes muscarinic acetylcholine receptors.[1] This inhibition prevents acetylcholine-induced smooth muscle contraction, leading to muscle relaxation. This is the primary mechanism behind its use in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][11]
Butyrylcholinesterase (BChE) Inhibition
This compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), with a reported Ki value of 3 µM.[2][3] By inhibiting BChE, it can modulate cholinergic neurotransmission.
TRPV3 Channel Modulation
Recent studies have shown that drofenine acts as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][11] It has been demonstrated to be an agonist with greater selectivity for human TRPV3 compared to other TRP channels.[2] This interaction is thought to contribute to its effects on pain perception.[1]
Kv2.1 Channel Inhibition
Drofenine has been identified as an inhibitor of the Kv2.1 potassium channel.[12] This action has been shown to ameliorate diabetic peripheral neuropathy-like pathology in animal models by promoting neurite outgrowth and reducing inflammation and apoptosis in dorsal root ganglion neurons.[12]
Experimental Protocols
Synthesis of Drofenine
A common method for the synthesis of drofenine involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester.[7]
Materials:
-
Diphenylacetic acid 2-(diethylamino)ethyl ester (17.4 parts)
-
Acetic acid (200 parts)
-
Platinum catalyst
-
Hydrogen gas
-
Ether
-
Potassium carbonate solution
Procedure:
-
Dissolve 17.4 parts of diphenylacetic acid 2-(diethylamino)ethyl ester in 200 parts of acetic acid.
-
Add a platinum catalyst to the solution.
-
Hydrogenate the mixture by passing a calculated volume of hydrogen gas through it.
-
Once the reaction is complete, filter off the catalyst.
-
Remove the acetic acid solvent by evaporation to dryness.
-
To the resulting oil, add ether, water, and a potassium carbonate solution. Shake the mixture thoroughly.
-
Separate the ether layer, wash it with water, and dry it over potassium carbonate.
-
Remove the ether by evaporation.
-
Distill the remaining oil under vacuum (B.P. 150°-160°C at 0.2 mm Hg) to yield 2-(diethylamino)ethyl α-phenylcyclohexaneacetate (Drofenine free base).[7]
-
To form the hydrochloride salt, the free base is treated with hydrochloric acid.
In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
To determine the inhibitory effect of this compound on BChE, a spectrophotometric assay based on Ellman's method can be employed.
Materials:
-
Human serum as a source of BChE
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the BChE solution (diluted human serum) to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine iodide, to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each drofenine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
References
- 1. Buy this compound | 3146-19-8 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drofenine | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drofenine [drugcentral.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 548-66-3 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. nacchemical.com [nacchemical.com]
- 11. Drofenine - Wikipedia [en.wikipedia.org]
- 12. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Drofenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the biological activity of Drofenine hydrochloride. Drofenine is recognized for its multifaceted pharmacological profile, including its roles as an antispasmodic, anticholinergic, and ion channel modulator.[1][2] This document details the methodologies for key in vitro assays to investigate its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies.
Table 1: Agonist Activity at TRPV3 Channels
| Cell Line | Assay Type | Parameter | Value (µmol/L) | Reference |
| HEK-293 (overexpressing TRPV3) | Calcium Flux | EC₅₀ | 207 | [3] |
| HaCaT (human keratinocytes) | Calcium Flux | EC₅₀ | 605 | [3] |
Table 2: Comparison with other TRPV3 Agonists in HEK-293 Cells
| Compound | Parameter | Value (µmol/L) | Reference |
| Drofenine | EC₅₀ | 207 | [3] |
| 2-APB | EC₅₀ | 78 | [3] |
| Carvacrol | EC₅₀ | 438 | [3] |
Experimental Protocols
TRPV3 Agonist Activity Assessment
Drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[3][4] The following protocols are designed to characterize this activity.
This assay measures the increase in intracellular calcium concentration following the activation of TRPV3 channels by Drofenine.
Principle: TRPV3 is a non-selective cation channel which, upon activation, allows the influx of calcium ions into the cell. This influx can be detected using calcium-sensitive fluorescent indicators like Fluo-4 AM.
Materials:
-
HEK-293 cells overexpressing human TRPV3
-
HaCaT cells (immortalized human keratinocytes)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
This compound
-
Ionomycin (positive control)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK-293 cells overexpressing TRPV3 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a density that ensures 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in calcium assay buffer (1x HBSS, 20 mmol/L HEPES, pH 7.3).
-
Wash the cells once with the assay buffer.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the calcium assay buffer.
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the this compound solutions to the wells.
-
Continuously monitor the change in fluorescence over time.
-
After the response to Drofenine has been recorded, add a saturating concentration of ionomycin to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Subtract the blank (buffer only) fluorescence from all readings.
-
Express the data as the percentage of the maximum cellular fluorescence induced by ionomycin.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
This technique directly measures the ion currents flowing through TRPV3 channels in response to Drofenine.
Principle: The patch-clamp technique allows for the measurement of ion channel activity in individual cells. In the whole-cell configuration, the electrode has direct access to the intracellular environment, enabling the recording of macroscopic currents.
Materials:
-
HEK-293 cells overexpressing TRPV3
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound
Procedure:
-
Cell Preparation: Plate TRPV3-expressing HEK-293 cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -60 mV).
-
Apply different concentrations of Drofenine (e.g., 250 µmol/L, 500 µmol/L, 1 mmol/L) via a perfusion system.[3]
-
Record the inward currents induced by Drofenine.
-
-
Data Analysis:
-
Measure the baseline current and the peak current response to Drofenine application.
-
Analyze the dose-dependent increase in inward current.
-
To assess the cytotoxicity of Drofenine, a cell viability assay is performed.
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
HaCaT cells
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Plating: Seed HaCaT cells in 96-well plates and grow until they reach 80-90% confluency.
-
Compound Incubation: Treat the cells with increasing concentrations of this compound for 24 hours.
-
Assay:
-
Add the CCK-8 solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Kv2.1 Potassium Channel Inhibition
Drofenine has been identified as an inhibitor of the Kv2.1 voltage-gated potassium channel.[5][6]
Protocol: A detailed protocol for in vitro Kv2.1 inhibition by Drofenine would typically involve whole-cell patch-clamp recordings from cells expressing Kv2.1 channels (e.g., primary microglia or a stable cell line). The procedure would be similar to that described in section 2.1.2, but with voltage protocols designed to elicit Kv2.1 currents (e.g., depolarizing voltage steps) and analysis focused on the reduction of these outward currents in the presence of Drofenine.
Butyrylcholinesterase (BChE) Inhibition Assay
Drofenine is a potent competitive inhibitor of BChE.[1]
Principle: This assay is based on the Ellman's method, where BChE hydrolyzes a substrate (e.g., butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically.
Materials:
-
Purified human BChE
-
Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of BChE, butyrylthiocholine, DTNB, and Drofenine in phosphate buffer.
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and BChE solution.
-
Add different concentrations of this compound and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the butyrylthiocholine substrate.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of the reaction for each Drofenine concentration.
-
Determine the percentage of inhibition compared to the control (no inhibitor).
-
Plot the inhibition curve and calculate the IC₅₀ value.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Calcium Flux Assay to measure TRPV3 activation.
Caption: Workflow for the Butyrylcholinesterase (BChE) Inhibition Assay.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Drofenine-mediated TRPV3 activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drofenine - Wikipedia [en.wikipedia.org]
- 3. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Drofenine Hydrochloride Activity
Introduction
Drofenine is an antispasmodic drug utilized for relaxing smooth muscle.[1] Its therapeutic effects stem from a dual mechanism of action: it functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors, and also acts as a phosphodiesterase (PDE) inhibitor.[2] These actions lead to a reduction in smooth muscle contraction, making it effective for treating conditions such as pain in the gastrointestinal and urogenital tracts.[1]
To elucidate the specific cellular effects of Drofenine hydrochloride and quantify its potency, robust cell-based assays are essential. These assays provide a more physiologically relevant context than simple enzyme assays by evaluating the compound's activity within a living cell system. This document provides detailed protocols for two key functional assays designed to measure the bioactivity of this compound based on its primary mechanisms of action:
-
Muscarinic Receptor Antagonist Activity: Measured via a Calcium Flux Assay in cells expressing Gq-coupled muscarinic receptors.
-
Phosphodiesterase (PDE) Inhibitor Activity: Measured via a cAMP-Level Assay in cells stimulated to produce cyclic AMP.
These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound and similar compounds.
Assay 1: Muscarinic Receptor Antagonist Activity via Calcium Flux
Principle
Muscarinic acetylcholine receptors, specifically the M1, M3, and M5 subtypes, are Gq protein-coupled receptors (GPCRs).[3] Upon activation by an agonist like Acetylcholine or Carbamylcholine, Gq activates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes.
As a muscarinic antagonist, this compound will competitively bind to these receptors and inhibit the agonist-induced calcium flux. The potency of this inhibition (typically expressed as an IC50 value) can be quantified by measuring the reduction in the fluorescent signal in the presence of varying concentrations of Drofenine.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the Calcium Flux Antagonist Assay.
Signaling Pathway: Gq-Coupled Muscarinic Receptor
Caption: Muscarinic M3 receptor signaling pathway.
Detailed Protocol: Calcium Flux Assay
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human muscarinic M3 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well, black, clear-bottom tissue culture-treated plates.
-
Reagents:
-
This compound (stock in DMSO or water).[5]
-
Muscarinic agonist: Carbachol or Acetylcholine.
-
Calcium-sensitive dye kit (e.g., Fluo-4 No Wash).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M3-expressing cells into the 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Prepare the agonist (Carbachol) solution in Assay Buffer at a concentration that gives ~80% of the maximal response (EC80). This concentration must be predetermined in an agonist dose-response experiment.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye solution according to the manufacturer's protocol.[6]
-
Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Antagonist Incubation:
-
Add 25 µL of the diluted this compound solutions to the respective wells. For control wells, add 25 µL of Assay Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence kinetic plate reader.
-
Set the instrument to add 25 µL of the EC80 agonist solution to each well.
-
Measure the fluorescence signal (e.g., Ex/Em = 494/516 nm for Fluo-4) immediately before and for 60-120 seconds after the agonist addition.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data:
-
The "0% inhibition" control is the response with agonist only.
-
The "100% inhibition" control is the response with no agonist (buffer only).
-
-
Calculate the percent inhibition for each Drofenine concentration.
-
Plot the percent inhibition against the log of the Drofenine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data Table
| Drofenine HCl [M] | Avg. Fluorescence (RFU) | % Inhibition |
| 1.00E-05 | 1550 | 98.5 |
| 1.00E-06 | 2100 | 91.2 |
| 1.00E-07 | 4500 | 58.9 |
| 1.00E-08 | 8200 | 1.2 |
| 1.00E-09 | 8300 | 0.0 |
| Agonist Control | 8300 | 0.0 |
| No Agonist Control | 1500 | 100.0 |
| Calculated IC50 | ~8.5 x 10-8 M |
Assay 2: Phosphodiesterase (PDE) Inhibitor Activity via cAMP Measurement
Principle
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in many signaling pathways.[7] By inhibiting PDEs, Drofenine increases the intracellular concentration of cAMP. This assay measures the ability of Drofenine to prevent cAMP degradation in cells that have been stimulated to produce high levels of cAMP.
The protocol involves stimulating cells with an adenylyl cyclase activator (e.g., Forskolin) to generate cAMP.[8] In the presence of a PDE inhibitor like Drofenine, the Forskolin-induced cAMP levels will be significantly higher than in its absence. The amount of cAMP can be quantified using various methods, such as competitive immunoassays (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence-based reporter systems (e.g., GloSensor).[9]
Experimental Workflow: cAMP Assay
Caption: Workflow for the PDE Inhibitor cAMP Assay.
Signaling Pathway: cAMP/PDE Regulation
Caption: Regulation of intracellular cAMP by PDE.
Detailed Protocol: cAMP Assay
Materials:
-
Cell Line: Any cell line with endogenous PDE activity (e.g., HEK293, U2OS, smooth muscle cells).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well, solid white, tissue culture-treated plates (for luminescence assays).
-
Reagents:
-
This compound (stock in DMSO or water).
-
Forskolin (stock in DMSO).
-
PDE inhibitor (positive control): Rolipram or IBMX.
-
cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).
-
-
Instrumentation: Luminometer.
Procedure:
-
Cell Plating:
-
Seed cells into the 96-well plate at a density of 10,000-20,000 cells per well in 80 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (Rolipram) in culture medium.
-
Add 10 µL of the diluted compounds to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a Forskolin solution in culture medium at a concentration predetermined to give a submaximal response (e.g., 10 µM).
-
Add 10 µL of the Forskolin solution to all wells except the negative control wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection (Example using cAMP-Glo™):
-
Equilibrate the assay plate and the cAMP-Glo™ reagents to room temperature.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes with shaking.
-
Add 20 µL of the cAMP-Glo™ Detection Solution (containing kinase) and incubate for 20 minutes.
-
Add 40 µL of the Kinase-Glo® Reagent and incubate for 10 minutes in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The raw luminescence units (RLU) are inversely proportional to the amount of cAMP.
-
Normalize the data:
-
"Basal cAMP" (high RLU) is from cells treated with neither Forskolin nor inhibitor.
-
"Stimulated cAMP" (low RLU) is from cells treated with Forskolin only.
-
-
Calculate the fold induction or percent activity for each Drofenine concentration relative to the stimulated control.
-
Plot the response against the log of the Drofenine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).
Example Data Table
| Drofenine HCl [M] | Avg. Luminescence (RLU) | cAMP Level (Fold over Stimulated) |
| 1.00E-05 | 5000 | 10.0 |
| 1.00E-06 | 9000 | 5.6 |
| 1.00E-07 | 25000 | 2.0 |
| 1.00E-08 | 48000 | 1.04 |
| 1.00E-09 | 50000 | 1.0 |
| Stimulated Control | 50000 | 1.0 |
| Basal Control | 150000 | N/A |
| Calculated EC50 | ~1.5 x 10-7 M |
References
- 1. Drofenine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Drofenine Hydrochloride Solubility and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction Drofenine hydrochloride is a synthetic anticholinergic agent and a potent competitive inhibitor of butyrylcholinesterase (BChE) with a reported Ki value of 3 μM.[1][2] It acts as an antispasmodic by affecting smooth muscle.[2][3] Additionally, it functions as an antagonist of M1 muscarinic acetylcholine receptors.[4] Chemically, it is the hydrochloride salt of 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, with a molecular weight of 353.93 g/mol .[1][3] Understanding its solubility in various solvents is critical for its application in in-vitro and in-vivo research settings. These notes provide a summary of its solubility, protocols for solution preparation and solubility determination, and information on its mechanism of action.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, using newly opened DMSO is recommended.[1][5]
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 75 mg/mL | 211.91 mM | [2] |
| 71 mg/mL | 200.6 mM | [5] | |
| 15 mg/mL (Sonication recommended) | 42.38 mM | [6] | |
| ≥ 10 mg/mL | ≥ 28.25 mM | [4] | |
| Water | ≥ 33.3 mg/mL | 94.09 mM | [2] |
| Ethanol | ≥ 10 mg/mL | ≥ 28.25 mM | [4] |
The "≥" symbol indicates that the compound is soluble at or above the specified concentration, but the saturation point was not determined.[1]
Mechanism of Action: Cholinergic Signaling Inhibition
This compound exerts its effects primarily by interfering with the cholinergic signaling pathway. It is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2][5] By inhibiting BChE, drofenine increases the local concentration and duration of action of ACh in the synaptic cleft. Additionally, drofenine acts as an antagonist at M1 muscarinic acetylcholine receptors, blocking the downstream signaling cascade initiated by ACh binding.[4]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated pipette
Procedure:
-
Pre-warming: Allow the this compound vial and the sealed DMSO container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh DMSO to the vial to achieve the target concentration (e.g., for a 75 mg/mL stock, add 1 mL of DMSO to 75 mg of drofenine HCl).
-
Dissolution: Cap the vial tightly and vortex the solution vigorously. If complete dissolution is not achieved, sonication in a water bath or gentle warming to 37°C can be used to aid dissolution.[2]
-
Storage: Once the solid is fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Long-term Storage: For long-term storage, keep the aliquots at -20°C for up to one month or -80°C for up to six months.[1][2]
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] This protocol provides a general framework for its implementation.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, water, buffered solution) in a sealed, inert container like a glass vial. The excess solid should be visually present.[7]
-
Equilibration: Place the sealed container in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The agitation should be continuous and sufficient to keep the solid particles suspended.[9]
-
Sampling: Allow the mixture to equilibrate for a predetermined period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured concentration no longer changes significantly over time.[9]
-
Phase Separation: Before analysis, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 μm) that does not adsorb the compound.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Reporting: The resulting concentration is reported as the equilibrium solubility of the compound in that specific solvent at the specified temperature. The pH of the final solution should also be measured and reported, especially for aqueous solvents.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | AChE | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
- 10. pharmatutor.org [pharmatutor.org]
Application Note and Protocol: Preparation of Drofenine Hydrochloride Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Drofenine hydrochloride for use in various experimental settings. This compound is an anticholinergic and antispasmodic agent.[1][2] Its mechanism of action includes the competitive inhibition of butyrylcholinesterase (BChE), modulation of the TRPV3 protein, and blockage of Kv2.1 potassium channels.[1][3][4] Adherence to these protocols will ensure solution integrity, concentration accuracy, and experimental reproducibility.
Quantitative Data Summary
For accurate preparation of stock solutions, the fundamental properties of this compound must be considered. The following tables summarize its physical and chemical properties, solubility in common laboratory solvents, and recommended storage conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 548-66-3 | [2][5] |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [2][5][6] |
| Molecular Weight | 353.93 g/mol | [2][5][6] |
| Appearance | White to off-white solid powder | [2][5] |
| Synonyms | Hexahydroadiphenine HCl, Cycloadiphenine HCl |[2][5][6] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
|---|---|---|---|---|
| DMSO | ≥ 75 mg/mL | ≥ 211.9 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][5] |
| Water | ≥ 33.3 mg/mL | ≥ 94.09 mM | For cell culture, sterile filtration is required after dissolution. |[5] |
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Notes | Source(s) |
|---|---|---|---|---|
| Solid Powder | -20°C or 4°C | > 2 years | Store in a dry, dark place, sealed from moisture. | [2][5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store sealed, away from moisture. | [5] |
| Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |[5] |
Experimental Protocols
The following protocols outline the step-by-step procedures for preparing high-concentration stock solutions of this compound in both DMSO and sterile water. All procedures, especially those for cell-based assays, should be performed under aseptic conditions in a laminar flow hood.[7]
Objective: To prepare a high-concentration stock solution in an organic solvent suitable for long-term storage and subsequent dilution into experimental media.
Materials:
-
This compound (MW: 353.93 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
Equipment:
-
Calibrated analytical balance
-
Laminar flow hood
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 200 mM (0.2 M) stock: Mass (mg) = 0.2 mol/L × 0.001 L × 353.93 g/mol × 1000 mg/g = 70.79 mg
-
-
Weighing: Under a chemical fume hood, carefully weigh the calculated mass of this compound powder and place it into a sterile tube.
-
Dissolution:
-
Add approximately 80% of the final volume of anhydrous DMSO to the tube (e.g., 800 µL for a 1 mL final volume).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.
-
Once dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[5]
-
Objective: To prepare an aqueous stock solution for experiments where DMSO may be undesirable.
Materials:
-
This compound (MW: 353.93 g/mol )
-
Sterile, nuclease-free water (e.g., cell culture grade or Milli-Q)
-
Sterile disposable syringe (e.g., 5 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
Equipment:
-
Calibrated analytical balance
-
Laminar flow hood
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the required mass.
-
Example for 1 mL of 90 mM (0.09 M) stock: Mass (mg) = 0.09 mol/L × 0.001 L × 353.93 g/mol × 1000 mg/g = 31.85 mg
-
-
Weighing: Aseptically weigh the calculated mass and transfer it to a sterile tube.
-
Dissolution:
-
Add approximately 80% of the final volume of sterile water to the tube.
-
Vortex vigorously until the solid is fully dissolved.
-
-
Sterile Filtration:
-
Bring the solution to the final volume with sterile water.
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Filter the solution directly into a new sterile tube. This step is critical to remove any potential microbial contaminants.[5]
-
-
Aliquoting and Storage:
-
Dispense the sterile-filtered stock solution into single-use aliquots.
-
Label each vial clearly as described in Protocol 1.
-
Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
-
Visualized Workflows and Mechanisms
To facilitate understanding, the following diagrams illustrate the experimental workflow for preparing stock solutions and the known signaling pathways affected by this compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Drofenine - Wikipedia [en.wikipedia.org]
- 4. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
Application Notes and Protocols for Measuring Drofenine Hydrochloride-Induced TRPV3 Activation Using Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing calcium flux assays to characterize the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel by Drofenine hydrochloride. This document includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Transient Receptor Potential Vanilloid 3 (TRPV3) is a thermosensitive, non-selective cation channel predominantly expressed in the skin, specifically in keratinocytes, and also found in the nervous system.[1][2] It plays a crucial role in various physiological processes, including temperature sensation, pain perception, hair growth, and skin barrier function.[1][2] Aberrant TRPV3 activity has been implicated in several skin disorders, making it an attractive target for therapeutic intervention.
This compound is an antispasmodic agent that has been identified as a selective agonist of TRPV3.[1][3][4][5] It activates the channel by interacting with the H426 residue, a site also involved in the action of the known TRPV3 agonist 2-aminoethoxydiphenyl borate (2-APB).[3][4][5] Unlike 2-APB and other agonists like carvacrol, drofenine exhibits greater selectivity for TRPV3 over other TRP channels such as TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8, making it a valuable tool for studying TRPV3 function.[3][4][5]
Calcium flux assays are a common and effective method to measure the activation of ion channels like TRPV3. These assays utilize fluorescent calcium indicators that emit a signal upon binding to intracellular calcium. The activation of TRPV3 by an agonist like this compound leads to an influx of calcium ions into the cell, resulting in an increase in fluorescence that can be quantified to determine the potency and efficacy of the agonist.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound in activating TRPV3 channels in different cell lines, as measured by calcium flux assays. For comparison, the potencies of other common TRPV3 agonists are also included.
| Agonist | Cell Line | EC50 Value (µM) | Reference |
| This compound | HEK-293 (overexpressing human TRPV3) | 207 | [3] |
| This compound | HaCaT (human keratinocytes) | 605 | [3] |
| 2-APB | HEK-293 (overexpressing human TRPV3) | 78 | [3] |
| Carvacrol | HEK-293 (overexpressing human TRPV3) | 438 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible response for that agonist.
Signaling Pathway and Experimental Workflow
Drofenine-Induced TRPV3 Activation Signaling Pathway
This compound acts as a direct agonist of the TRPV3 channel. Upon binding, it induces a conformational change in the channel protein, leading to its opening and allowing the influx of cations, including calcium, down their electrochemical gradient. This increase in intracellular calcium concentration can then trigger various downstream cellular responses.
References
Application Notes and Protocols for Drofenine Hydrochloride in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine hydrochloride is a synthetic antispasmodic agent recognized for its relaxant effects on smooth muscle.[1] Its utility in treating conditions characterized by smooth muscle spasms, such as in the gastrointestinal and urogenital tracts, stems from its multifaceted mechanism of action.[1] These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound in in-vitro smooth muscle contraction studies. The detailed protocols and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Drofenine and similar compounds.
Mechanism of Action
This compound exerts its smooth muscle relaxant effects through several potential mechanisms, making it a subject of interest in pharmacological research. Its primary modes of action are believed to include:
-
Anticholinergic (Antimuscarinic) Activity : Drofenine acts as an antagonist at muscarinic acetylcholine receptors.[1] By blocking these receptors on smooth muscle cells, it inhibits the contractile response induced by acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for smooth muscle contraction.[1]
-
Phosphodiesterase (PDE) Inhibition : Structurally similar to papaverine and drotaverine, Drofenine is suggested to act as a phosphodiesterase inhibitor.[2] Specifically, inhibition of phosphodiesterase type 4 (PDE4) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments, thereby leading to smooth muscle relaxation.[2]
-
Modulation of Ion Channels : Evidence from related compounds suggests a possible interaction with calcium channels. By potentially blocking L-type voltage-operated calcium channels (L-VOCCs), Drofenine may reduce the influx of extracellular calcium, a primary trigger for smooth muscle contraction.[2] This is particularly relevant in counteracting contractions induced by depolarizing agents like potassium chloride (KCl).[2][3]
Signaling Pathways
The signaling cascades affected by this compound are central to the regulation of smooth muscle tone. The following diagrams illustrate the key pathways involved in smooth muscle contraction and how Drofenine intervenes.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory effects of this compound on smooth muscle contractions induced by various agonists. These values are illustrative and should be determined experimentally.
| Agonist (Concentration) | Tissue Preparation | Parameter | Drofenine HCl Value (M) | Papaverine Value (M) | Atropine Value (M) |
| Acetylcholine (10⁻⁶ M) | Guinea Pig Ileum | IC₅₀ | 1.5 x 10⁻⁷ | 5.0 x 10⁻⁶ | 1.0 x 10⁻⁹ |
| Histamine (10⁻⁶ M) | Guinea Pig Trachea | IC₅₀ | 2.0 x 10⁻⁶ | 4.5 x 10⁻⁶ | > 10⁻⁵ |
| KCl (60 mM) | Guinea Pig Ileum | IC₅₀ | 5.0 x 10⁻⁶ | 8.0 x 10⁻⁶ | > 10⁻⁵ |
| Acetylcholine | Guinea Pig Ileum | pA₂ | 7.8 | - | 9.0 |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity on Isolated Guinea Pig Ileum
This protocol details the procedure to assess the inhibitory effect of this compound on contractions induced by acetylcholine and KCl in isolated guinea pig ileum.
Materials and Reagents:
-
Male guinea pigs (250-400g)
-
Tyrode's solution (in mM: 136.9 NaCl, 2.68 KCl, 1.8 CaCl₂, 1.05 MgCl₂, 0.42 NaH₂PO₄, 11.9 NaHCO₃, 5.56 glucose)
-
This compound stock solution (10⁻² M in distilled water)
-
Acetylcholine chloride stock solution (10⁻² M in distilled water)
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow:
Procedure:
-
Tissue Preparation: Euthanize a guinea pig by cervical dislocation. Isolate a portion of the ileum and place it in fresh, aerated Tyrode's solution. Prepare 2-3 cm segments of the ileum.
-
Mounting: Mount the ileum segments in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. Apply a resting tension of 1g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induction of Contraction (Control):
-
Acetylcholine: Add acetylcholine to the organ bath to achieve a final concentration that produces a submaximal contraction (e.g., 10⁻⁶ M). Record the contractile response until a stable plateau is reached.
-
KCl: Alternatively, induce contraction by replacing the Tyrode's solution with a high-potassium solution (e.g., 60 mM KCl).
-
-
Washing: Wash the tissue thoroughly with fresh Tyrode's solution to allow it to return to the baseline resting tension.
-
Inhibition Assay:
-
Add a specific concentration of this compound to the bath and incubate for a set period (e.g., 20 minutes).
-
Without washing, re-introduce the same concentration of acetylcholine or KCl and record the contractile response.
-
-
Data Analysis: Measure the amplitude of contraction in the presence and absence of this compound. Calculate the percentage inhibition for each concentration of Drofenine. Construct a concentration-response curve and determine the IC₅₀ value.
Protocol 2: Determination of pA₂ Value for Antimuscarinic Activity
This protocol is used to quantify the competitive antagonism of this compound at muscarinic receptors using a Schild plot analysis.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Tissue Preparation and Mounting: Follow steps 1-3 of Protocol 1.
-
Cumulative Concentration-Response Curve for Acetylcholine (Control):
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath without washing between additions. Record the maximal response for each concentration.
-
-
Washing and Recovery: Wash the tissue extensively until it returns to baseline.
-
Incubation with Antagonist:
-
Add a fixed concentration of this compound to the bath and incubate for 30 minutes.
-
-
Cumulative Concentration-Response Curve for Acetylcholine in the Presence of Antagonist:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.
-
-
Repeat: Repeat steps 3-5 with at least two other concentrations of this compound.
-
Data Analysis:
-
Plot the log(concentration) of acetylcholine against the response for each experiment.
-
Determine the EC₅₀ for acetylcholine in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC₅₀ with antagonist / EC₅₀ without antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA₂ value.
-
Conclusion
This compound is a versatile antispasmodic agent with a complex mechanism of action. The protocols outlined in these application notes provide a robust framework for investigating its effects on smooth muscle contractility. By employing these methodologies, researchers can elucidate the pharmacodynamic properties of Drofenine and other novel antispasmodic compounds, contributing to the development of new therapeutic agents for a variety of smooth muscle disorders.
References
Application of Drofenine Hydrochloride in Hepatic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drofenine hydrochloride is a compound with a complex pharmacological profile, acting as an antimuscarinic, anticholinergic agent, a competitive inhibitor of butyrylcholinesterase (BChE), and notably, a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. While initially explored for its antispasmodic properties, recent research has unveiled a potential, and cautionary, application in the field of hepatic fibrosis.
Contrary to a potential therapeutic role, emerging evidence suggests that this compound may serve as a chemical tool to induce or exacerbate hepatic fibrosis in experimental settings. This activity is primarily linked to its agonistic effects on the TRPV3 channel, which has been implicated in the pathogenesis of liver fibrosis. These application notes provide a summary of the current understanding, relevant data, and detailed protocols for utilizing this compound as a research tool in the study of hepatic fibrosis.
Mechanism of Action in Hepatic Fibrosis
The primary mechanism through which this compound is thought to influence hepatic fibrosis is via the activation of the TRPV3 channel. Studies have indicated that TRPV3 is overexpressed in cirrhotic human liver tissue.[1][2] Activation of TRPV3 on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, appears to promote their proliferation and survival, thereby contributing to the progression of fibrosis.
One study demonstrated that while a TRPV3 inhibitor, forsythoside B, significantly mitigated liver fibrosis in a carbon tetrachloride (CCl4)-induced mouse model, the TRPV3 agonist Drofenine exacerbated the condition.[1][2] Furthermore, in vitro experiments have shown that knockdown of TRPV3 in HSCs impairs their DNA synthesis and proliferation while promoting apoptosis.[1][2]
It is also important to consider this compound's other activities. As a butyrylcholinesterase (BChE) inhibitor, its effects in the context of liver fibrosis are complex, as studies have reported both increases and decreases in BChE activity in different stages and etiologies of liver disease.[3][4][5] Its anticholinergic properties also warrant caution, particularly in advanced liver disease, due to the potential risk of precipitating hepatic encephalopathy.
Data Presentation
The following tables summarize the reported effects of TRPV3 modulation in experimental models of hepatic fibrosis.
Table 1: In Vivo Effects of TRPV3 Modulators on CCl4-Induced Hepatic Fibrosis in Mice
| Compound | Class | Reported Effect on Liver Fibrosis | Reference |
| This compound | TRPV3 Agonist | Exacerbated progression | [1][2] |
| Forsythoside B | TRPV3 Inhibitor | Significantly reduced | [1][2] |
Table 2: In Vitro Effects of TRPV3 Knockdown in Hepatic Stellate Cells (HSCs)
| Parameter | Effect of TRPV3 Knockdown | Reference |
| DNA Synthesis & Proliferation | Impaired | [1][2] |
| Apoptosis | Increased | [1][2] |
| Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) protein levels | Reduced | [1][2] |
Signaling Pathway
Proposed signaling pathway for Drofenine-induced hepatic fibrosis.
Experimental Protocols
Protocol 1: In Vivo Model of Drofenine-Exacerbated Hepatic Fibrosis
This protocol describes a method to evaluate the pro-fibrotic effects of this compound in a chemically-induced mouse model of liver fibrosis.
Experimental workflow for the in vivo study of Drofenine.
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Administer carbon tetrachloride (CCl4) intraperitoneally (i.p.) at a dose of 1 µL/g body weight, twice weekly for 6 weeks.
-
Drofenine Administration: Dissolve this compound in sterile saline. Administer daily via i.p. injection at a pre-determined dose (dose-ranging studies may be required).
-
Control Groups: Include a vehicle control group, a CCl4 only group, and a Drofenine only group.
-
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Collagen Quantification: Perform a hydroxyproline assay on liver tissue homogenates to quantify total collagen content.
-
Gene Expression: Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of key fibrotic genes, such as alpha-smooth muscle actin (α-SMA), collagen type 1 alpha 1 (Col1a1), and tissue inhibitor of metalloproteinase-1 (TIMP-1).
-
Protocol 2: In Vitro Investigation of Drofenine on Hepatic Stellate Cells
This protocol details the investigation of the direct effects of this compound on the activation, proliferation, and apoptosis of primary human hepatic stellate cells (HSCs).
References
- 1. Role of TRP Channels in Liver-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Laser captured hepatocytes show association of butyrylcholinesterase gene loss and fibrosis progression in hepatitis C-infected drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum butyrylcholinesterase activities in patients with non-alcoholic fatty liver disease. Comparison with liver proteosynthetic function and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Drofenine hydrochloride solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Drofenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common solvents?
This compound is generally described as being soluble in water. However, for research and formulation purposes, more specific quantitative data is often required. The following table summarizes solubility data in various solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | >20 | 25 | Freely soluble. Solubility may be pH-dependent. |
| Ethanol | ~10 | 25 | Soluble. |
| Methanol | ~15 | 25 | Soluble. |
| DMSO | >25 | 25 | Readily soluble. |
| Chloroform | Sparingly soluble | 25 | Low polarity limits solubility. |
| Acetone | Slightly soluble | 25 | Limited solubility. |
Note: The solubility values presented are approximations gathered from various sources and may vary based on the specific experimental conditions, such as the purity of the compound and the source of the solvents.
Q2: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause?
This issue can arise from several factors:
-
pH Shift: The solubility of this compound, being the salt of a tertiary amine, is highly dependent on the pH of the solution. An increase in pH can lead to the precipitation of the less soluble free base form.
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable and can lead to precipitation over time.
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.
-
Common Ion Effect: The presence of other chloride salts in the solution could potentially decrease the solubility of this compound.
Q3: How can I improve the aqueous solubility of this compound for my experiment?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Maintaining a slightly acidic pH (typically below 6.0) can help to keep this compound in its more soluble ionized form.
-
Co-solvents: The use of water-miscible organic solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility.
-
Surfactants: The addition of non-ionic surfactants like Tween® 80 or Polysorbate 20 can improve solubility by forming micelles that encapsulate the drug molecules.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its apparent solubility.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays due to poor drug solubility.
Logical Flow for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Difficulty in preparing a stable, high-concentration aqueous stock solution.
Workflow for Preparing a Stable Aqueous Stock Solution
Caption: Workflow for enhancing aqueous stock solution stability.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in water.
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable solvent (e.g., water or mobile phase) to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: pH-Dependent Solubility Profile Generation
This protocol describes how to determine the solubility of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2.0 to 10.0) using appropriate buffer systems (e.g., phosphate, acetate, borate).
-
Solubility Determination: For each pH value, perform the shake-flask method as described in Protocol 1, using the respective buffer as the solvent.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH value to generate a pH-solubility profile. This profile is crucial for selecting appropriate pH conditions for liquid formulations and for predicting in vivo dissolution behavior.
Mechanism of Action
Drofenine is a non-atropinic anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its antispasmodic effects are primarily due to the blockade of these receptors on smooth muscle cells, leading to muscle relaxation.
Signaling Pathway of this compound's Antispasmodic Action
Caption: Anticholinergic mechanism of this compound.
Technical Support Center: Drofenine Hydrochloride Aqueous Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of drofenine hydrochloride in aqueous solutions.
Disclaimer
Important Note: Publicly available stability data for this compound is limited. Much of the following guidance is extrapolated from data on a structurally related compound, drotaverine hydrochloride, and general principles of pharmaceutical chemistry. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A1: Cloudiness or precipitation can occur for several reasons. Here's a step-by-step troubleshooting guide:
-
Check Solubility Limits: this compound has limited aqueous solubility that can be affected by pH and temperature. Consult solubility data and ensure you have not exceeded the solubility limit under your specific conditions.
-
pH Adjustment: The pH of your solution can significantly impact the solubility of this compound. Adjusting the pH to a more acidic range may improve solubility.
-
Temperature Effects: Lower temperatures can decrease solubility. If the solution has been stored at a low temperature, gentle warming and sonication may help redissolve the compound.[1]
-
Filtration: If precipitation persists after addressing pH and temperature, it may be due to insoluble impurities. For use in experiments, the solution can be filtered through a 0.22 μm filter to remove any particulate matter.[1]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C for up to 6 months.[1]
-
-20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: Based on its chemical structure (an ester with a tertiary amine), the primary degradation pathways for this compound are likely to be hydrolysis and oxidation. Photodegradation is also a potential concern for many pharmaceutical compounds.
-
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would lead to the cleavage of the ester bond, resulting in the formation of two degradation products. Studies on the structurally similar compound drotaverine hydrochloride show significant degradation under both acidic and basic conditions.[2][3]
-
Oxidation: The tertiary amine and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds.[6][7]
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Loss of potency or inconsistent experimental results over time.
-
Changes in the pH of the solution.
-
Appearance of new peaks in HPLC analysis.
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly pH-dependent.[8][9]
-
Maintain the pH of the solution within a stable range using a suitable buffer system (e.g., citrate, acetate, or phosphate buffers).[10] The optimal pH for stability needs to be experimentally determined, but for ester-containing compounds, a slightly acidic pH is often preferred.
-
-
Temperature Control: Hydrolysis rates increase with temperature.
-
Store solutions at recommended low temperatures (-20°C or -80°C) to minimize degradation.[1]
-
For experiments conducted at higher temperatures, use freshly prepared solutions.
-
-
Analytical Monitoring:
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
Discoloration of the solution.
-
Loss of potency.
-
Formation of new peaks in analytical chromatograms.
Troubleshooting Steps:
-
Inert Atmosphere: Oxygen is a key driver of oxidation.[5]
-
Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Use of Antioxidants/Chelating Agents:
-
Consider the addition of antioxidants to the formulation.
-
Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[10]
-
-
Excipient Purity:
-
Ensure that all excipients used in the formulation are of high purity and free from peroxides, which can initiate oxidation.[4]
-
Issue 3: Suspected Photodegradation
Symptoms:
-
Changes in appearance (e.g., color change) or potency after exposure to light.
-
Appearance of degradation products upon analysis.
Troubleshooting Steps:
-
Light Protection:
-
Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[6]
-
Conduct experiments under controlled lighting conditions, minimizing exposure to UV and high-intensity visible light.
-
-
Packaging:
-
For long-term storage, use appropriate light-protective packaging.[10]
-
-
Photostability Testing:
Quantitative Data Summary (Based on Drotaverine Hydrochloride as a Proxy)
The following table summarizes forced degradation data for drotaverine hydrochloride, which may provide insights into the potential stability of this compound under similar stress conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | Reflux | 8 hours | ~10-15% | [2] |
| Base Hydrolysis | 0.1 M NaOH | Reflux | 8 hours | Significant degradation with 3 major products | [2] |
| Oxidation | 2.5% v/v H₂O₂ | 60°C | - | ~13% | [2] |
| Oxidation | 30% H₂O₂ | Room Temp | 72 hours | ~55% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Drotaverine Hydrochloride (Adaptable for this compound)
This protocol, developed for drotaverine hydrochloride, can be used as a starting point for developing a stability-indicating method for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Methanol: 0.05 M KH₂PO₄ (pH 3.5 adjusted with phosphoric acid) (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 241 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).[2]
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 4-24 µg/mL).[2]
-
Inject the standards and samples into the HPLC system and record the chromatograms.
-
Assess the peak purity of the this compound peak to ensure no co-elution with degradation products.
Protocol 2: Forced Degradation Studies
To investigate the degradation pathways of this compound, forced degradation studies can be performed.
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 8 hours).[2]
-
Cool, neutralize, and dilute the sample with the mobile phase before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 8 hours).[2]
-
Cool, neutralize, and dilute the sample with the mobile phase before HPLC analysis.
-
-
Oxidative Degradation:
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC at appropriate time points.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 9. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. questjournals.org [questjournals.org]
- 12. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caronscientific.com [caronscientific.com]
Technical Support Center: Drofenine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Drofenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to HPLC analysis?
This compound is an anticholinergic drug that functions as a smooth muscle relaxant to inhibit muscle spasms.[1][2] For HPLC analysis, its key properties include its molecular weight of 353.93 g/mol , a melting point of 143-146°C, and its basic nature, which influences mobile phase pH selection.[2][3] It is soluble in solvents like DMSO and its LogP is 4.61, indicating it is suitable for reversed-phase chromatography.[4][5]
Q2: What is a typical starting method for this compound HPLC analysis?
A common starting point for this compound analysis is reversed-phase (RP) HPLC.[4] A typical method utilizes a C8 or C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or ammonium acetate) at an acidic pH (e.g., pH 3.0-3.5).[6][7] Detection is commonly performed using a UV detector at a wavelength around 230 nm or 300 nm.[6][8]
Q3: What are the most common issues encountered during the HPLC analysis of this compound?
The most frequent challenges include peak tailing, shifting retention times, baseline noise, and high backpressure.[9][10][11] Peak tailing can be particularly common for basic compounds like Drofenine due to interactions with residual silanols on the silica-based column packing.[12] These issues can often be traced back to improper mobile phase preparation, column degradation, or inadequate sample preparation.[11][13]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Peak Shape Problems
Q4: Why is my this compound peak tailing?
Peak tailing is a common issue, often appearing as an asymmetrical peak with a drawn-out latter half.[14]
-
Cause 1: Secondary Silanol Interactions: Drofenine, as a basic compound, can interact with acidic residual silanol groups on the silica stationary phase, causing tailing.[12]
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[15]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.[15]
-
-
Cause 3: Column Contamination or Void: Buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort the peak shape.[16]
Q5: Why is my peak fronting?
Peak fronting, where the first half of the peak is distorted, is less common than tailing but can still occur.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Cause 2: Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.[16]
-
Solution: Decrease the amount of sample injected by reducing the volume or concentration.[16]
-
Q6: Why is my peak splitting or showing shoulders?
Split peaks suggest that the analyte is being separated into two or more bands as it moves through the column.[14]
-
Cause 1: Partially Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit, causing an uneven flow path.[16]
-
Solution: Reverse and flush the column. If the problem continues, the frit may need to be replaced, which often means replacing the entire column.[16]
-
-
Cause 2: Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column.
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.
-
-
Cause 3: Co-eluting Interference: The split peak may actually be two different, unresolved compounds.
-
Solution: Optimize the mobile phase composition (e.g., change the organic solvent ratio) or use a longer column to improve resolution.[14]
-
Retention Time & Baseline Issues
Q7: Why are my this compound retention times shifting?
Inconsistent retention times are a critical issue for reproducibility.[11]
-
Cause 1: Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.[11]
-
Solution: Prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.[17] Ensure accurate measurements and thorough mixing.
-
-
Cause 2: Unstable Column Temperature: Fluctuations in column temperature affect the viscosity of the mobile phase and the kinetics of separation.[11]
-
Solution: Use a column oven to maintain a consistent and stable temperature.[14]
-
-
Cause 3: Pump or Leak Issues: Air bubbles in the pump or leaks in the system can cause an inconsistent flow rate.[11]
Q8: Why is my baseline noisy or drifting?
A stable baseline is essential for accurate quantification.
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of sharp spikes in the baseline.[17]
-
Cause 2: Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell can cause a noisy or drifting baseline.[10][17]
-
Cause 3: Detector Lamp Instability: An aging detector lamp can cause a drifting baseline.[17]
-
Solution: Check the lamp energy. If it is low, the lamp may need to be replaced.[14]
-
Data & Protocols
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂ClNO₂ | [2][4] |
| Molecular Weight | 353.93 g/mol | [3][4] |
| Melting Point | 143-146 °C | [3] |
| LogP | 4.61 | [4] |
| Purity (Typical) | 98% | [3] |
| Appearance | Solid | |
| Storage | 2-8 °C for short term, -20 °C for long term | [2] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Phenomenex-Gemini C18 (150x4.6mm, 5µm) | YMC C8 (150x4.6mm, 5µm) | [7], |
| Mobile Phase | Methanol:Acetonitrile:Water (60:30:10, v/v/v) | 0.2% Formic Acid:Methanol (55:45, v/v) | , |
| pH Adjustment | Adjusted to 3.0 | N/A | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [7], |
| Detection (UV) | 298.5 nm | 300 nm | , |
| Retention Time | ~1.06 min | ~5.2 min | ,[8] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Analysis of Drofenine HCl
-
Mobile Phase Preparation (Isocratic):
-
Prepare the aqueous phase: For a phosphate buffer, dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.5 using phosphoric acid.[6]
-
Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in a 55:45 (v/v) ratio.[6]
-
Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.[17]
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum to remove dissolved gases.[17]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., mobile phase or a methanol:water mixture) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions from the stock solution using the mobile phase to create a series of calibration standards (e.g., 10, 20, 40, 60, 80 µg/mL).
-
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent (e.g., mobile phase), and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.[17]
-
-
Chromatographic Conditions:
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Calculate the relative standard deviation (RSD) for peak area and retention time (acceptance criteria typically <2%).
-
Evaluate the tailing factor (typically should be ≤2) and theoretical plates.
-
Visualizations
Diagrams and Workflows
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for peak tailing.
Caption: Logical relationships in troubleshooting retention time instability.
References
- 1. This compound | 548-66-3 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | AChE | TargetMol [targetmol.com]
- 6. brieflands.com [brieflands.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. uhplcs.com [uhplcs.com]
- 12. hplc.eu [hplc.eu]
- 13. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. restek.com [restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. medikamenterqs.com [medikamenterqs.com]
Long-term storage and stability of Drofenine hydrochloride powder
This technical support center provides guidance on the long-term storage, stability, and handling of Drofenine hydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at 4°C in a tightly sealed container, away from moisture and light.[1] For extended storage, maintaining a dry and cool environment is crucial to prevent degradation.
Q2: What is the appearance of stable this compound powder?
A2: Stable this compound is a white to off-white solid powder.[1] Any significant change in color or clumping may indicate degradation or moisture absorption.
Q3: How long can I store this compound powder?
Q4: What are the signs of degradation of this compound powder?
A4: Visual signs of degradation can include a change in color from white/off-white to a yellowish or brownish hue, a noticeable change in odor, or the powder becoming clumpy or sticky, which suggests moisture uptake. For a definitive assessment of stability, analytical methods such as HPLC are required.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[3][4] By inhibiting BChE, Drofenine increases the levels of acetylcholine at the neuromuscular junction, leading to its effects. It is also described as an antimuscarinic antispasmodic drug.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder appears discolored or clumpy. | Exposure to moisture, light, or elevated temperatures. | Do not use the powder for experiments where precise concentration and purity are critical. Consider acquiring a new batch. If use is unavoidable, attempt to dry the powder under vacuum and re-test its purity and activity. |
| Inconsistent experimental results. | Degradation of the this compound stock solution or powder. | Prepare a fresh stock solution from a properly stored powder sample. If using an older powder, verify its purity using an appropriate analytical method like RP-HPLC. Ensure that stock solutions are not subjected to repeated freeze-thaw cycles.[1] |
| Difficulty dissolving the powder. | Improper solvent or degraded powder. | This compound is soluble in solvents such as DMSO.[4] Ensure you are using a suitable solvent and concentration. If solubility issues persist with a fresh solvent, it may indicate degradation of the powder. |
| Observed loss of activity in bioassays. | Degradation of the compound. | This compound can be susceptible to hydrolysis, oxidation, and heat.[4] Ensure that experimental conditions (e.g., pH, temperature of buffers) are compatible with the stability of the compound. Prepare fresh solutions for each experiment. |
Storage and Stability Data
Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | 4°C | Long-term | Store in a tightly sealed container, away from moisture and light.[1] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Powder
This protocol outlines a general procedure for conducting a long-term stability study of this compound powder under different environmental conditions.
-
Sample Preparation:
-
Aliquot approximately 10 mg of this compound powder into several amber glass vials.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Store the vials under at least three different conditions:
-
Recommended: 4°C with a desiccant.
-
Accelerated: 25°C / 60% Relative Humidity (RH).
-
Stressed: 40°C / 75% Relative Humidity (RH).
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined intervals: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method (RP-HPLC):
-
Mobile Phase: A mixture of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.
-
Column: A C18 reverse-phase column is suitable.
-
Detection: UV detection at an appropriate wavelength (e.g., around 220 nm).
-
Procedure:
-
At each time point, accurately weigh a portion of the stored powder and dissolve it in a suitable solvent to a known concentration.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
Calculate the percentage of this compound remaining compared to the initial (time 0) sample.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the degradation rate and predict the shelf-life under recommended storage conditions.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound powder.
Caption: Mechanism of action of this compound as a competitive inhibitor of Butyrylcholinesterase (BChE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Buy this compound | 3146-19-8 [smolecule.com]
- 6. Drofenine - Wikipedia [en.wikipedia.org]
Potential off-target effects of Drofenine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drofenine hydrochloride. The information addresses potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is recognized for its activity at two primary targets:
-
Butyrylcholinesterase (BChE): It is a potent competitive inhibitor of BChE.[1]
-
Transient Receptor Potential Vanilloid 3 (TRPV3): It acts as a selective agonist of the TRPV3 ion channel.
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
Based on its chemical structure and reported pharmacological profile, this compound may interact with several other targets, which could lead to off-target effects in your experiments. These potential off-target families include:
-
Muscarinic Acetylcholine Receptors (mAChRs): As an anticholinergic agent, Drofenine may exhibit affinity for various muscarinic receptor subtypes (M1-M5), which could lead to unintended effects in systems where these receptors are expressed.
-
Phosphodiesterases (PDEs): Some reports suggest that Drofenine may inhibit phosphodiesterases, enzymes that play a crucial role in intracellular signaling.
-
Voltage-gated Potassium Channels (Kv): There is evidence to suggest that Drofenine can block the Kv2.1 channel, which could impact neuronal excitability and other physiological processes.[2]
Q3: Has a comprehensive off-target screening panel been published for this compound?
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ structurally unrelated control compounds: Use other known BChE inhibitors or TRPV3 agonists with different chemical scaffolds to confirm that the observed effects are specific to the on-target mechanism.
-
Utilize knockout or knockdown models: If available, use cell lines or animal models where the putative off-target has been genetically removed or its expression reduced to validate that the observed effect is indeed off-target.
-
Perform counter-screening: If you suspect a particular off-target is contributing to your results, perform specific assays to measure the activity of this compound at that target.
Troubleshooting Guides
This section provides guidance on how to troubleshoot unexpected experimental outcomes that may be due to the off-target effects of this compound.
Scenario 1: Unexpected Phenotype in Cell-Based Assays
Problem: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or signaling) that cannot be explained by the known on-target activities of this compound (BChE inhibition or TRPV3 activation).
Possible Cause: The unexpected phenotype may be due to the engagement of an off-target receptor or enzyme.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected cellular phenotypes.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and concentration of your this compound stock. Degradation or impurities can lead to unexpected results.
-
Literature Search: Conduct a thorough literature search for any newly identified targets or off-targets of Drofenine or structurally similar compounds.
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, hypothesize which off-target(s) might be involved. For example, if you observe changes in intracellular calcium that are independent of TRPV3 activation, consider muscarinic receptor signaling.
-
Perform Specific Off-Target Assays: Use specific assays to test your hypothesis. For example, if you suspect muscarinic receptor activity, perform a radioligand binding assay or a functional assay measuring downstream signaling (e.g., IP3 accumulation).
-
Use Control Compounds: Test whether a structurally different BChE inhibitor or TRPV3 agonist reproduces the same phenotype. If not, it strengthens the evidence for an off-target effect of Drofenine.
-
Genetic Approaches: If a specific off-target is strongly suspected, use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the target in your cell line to see if the unexpected phenotype is abolished.
Scenario 2: Discrepancies Between In Vitro and In Vivo Results
Problem: You observe a potent on-target effect of this compound in a biochemical or cell-based assay, but the in vivo results are inconsistent or show unexpected side effects.
Possible Cause: Off-target effects that are not apparent in simplified in vitro systems may manifest in the more complex biological context of a whole organism.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for in vitro/in vivo discrepancies.
Troubleshooting Steps:
-
Review Pharmacokinetics: Ensure that the in vivo dose and route of administration result in concentrations that are relevant to your in vitro findings. Poor bioavailability or rapid metabolism could explain a lack of efficacy.
-
Consider a Safety Pharmacology Screen: If unexpected in vivo phenotypes are observed, consider running this compound through a commercially available in vitro safety pharmacology panel to identify potential off-target interactions.
-
Measure Target Occupancy: If possible, measure the extent to which this compound is binding to its intended target and suspected off-targets in vivo at the doses administered.
-
Correlate Side Effects with Known Pharmacology: Research whether the observed in vivo side effects are consistent with the known pharmacology of the suspected off-target pathways (e.g., anticholinergic side effects like dry mouth or blurred vision).
-
Refine In Vivo Model: Consider whether the chosen animal model is appropriate. Species differences in receptor expression or pharmacology could contribute to the discrepant results.
Quantitative Data on Potential Off-Target Interactions
The following table summarizes known and potential off-target interactions of this compound. It is important to note that comprehensive quantitative data for a broad off-target panel is not publicly available. This table is compiled from existing literature and highlights targets that warrant further investigation.
| Target Family | Specific Target | Known/Potential Interaction | Quantitative Data | Reference |
| Esterases | Butyrylcholinesterase (BChE) | Competitive Inhibitor | Ki = ~3 µM | [1] |
| Ion Channels | TRPV3 | Agonist | EC50 = ~100-200 µM | |
| TRPA1, TRPV1, TRPV2, TRPV4, TRPM8 | No significant activation | Tested up to 1 mM | ||
| Kv2.1 | Inhibitor | Data not available | [2] | |
| GPCRs | Muscarinic Receptors (M1-M5) | Antagonist (Anticholinergic) | Subtype specific Ki values not readily available | |
| Enzymes | Phosphodiesterases (PDEs) | Inhibitor | Isoform specific IC50 values not readily available |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and potential off-target activities of this compound.
Butyrylcholinesterase (BChE) Inhibition Assay
Principle: This assay measures the inhibition of BChE-catalyzed hydrolysis of a substrate, typically butyrylthiocholine, which produces a colored product that can be quantified spectrophotometrically.
Workflow:
Figure 3: Workflow for a Butyrylcholinesterase (BChE) inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant BChE in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of butyrylthiocholine iodide (BTC) in deionized water.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of assay buffer (for control) or this compound at various concentrations.
-
Add 20 µL of the BChE enzyme solution to each well and pre-incubate for 10 minutes at room temperature.
-
To initiate the reaction, add a 160 µL mixture of BTC and DTNB to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TRPV3 Activation Assay (Calcium Flux)
Principle: This assay measures the activation of TRPV3 channels by detecting the influx of calcium into cells overexpressing the channel, using a calcium-sensitive fluorescent dye.
Workflow:
Figure 4: Workflow for a TRPV3 calcium flux assay.
Detailed Methodology:
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human TRPV3 in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing ΔF as a percentage of the response to a maximal concentration of a known TRPV3 agonist (e.g., 2-APB).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Muscarinic Receptor Binding Assay
Principle: This is a competitive binding assay that measures the ability of this compound to displace a radiolabeled antagonist from muscarinic receptors in a cell membrane preparation.
Workflow:
References
Impact of pH on Drofenine hydrochloride activity and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of Drofenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antimuscarinic and anticholinergic drug that functions as a smooth muscle relaxant.[1][2] Its primary mechanism of action is the competitive inhibition of butyrylcholinesterase (BChE) and the antagonism of muscarinic acetylcholine receptors.[2][3][4] By blocking these receptors, particularly the M3 subtype found on smooth muscle cells, this compound inhibits the binding of acetylcholine, which leads to the suppression of involuntary muscle contractions and spasms.[5][6]
Q2: How does the pH of a solution affect the stability and degradation of this compound?
The stability of this compound, like many pharmaceuticals containing ester functional groups, is highly dependent on pH.[7] Forced degradation studies on similar antispasmodic agents, such as Drotaverine, provide insight into its likely stability profile. Drofenine is expected to be labile under hydrolytic conditions, with the rate and extent of degradation varying significantly with pH.
-
Alkaline Conditions: The drug degrades extensively in alkaline environments (e.g., 0.1 N NaOH).[8] The ester linkage in the molecule is susceptible to base-catalyzed hydrolysis.
-
Acidic Conditions: In acidic conditions (e.g., 0.1 N to 5 N HCl), the drug shows slow to mild degradation.[8]
-
Neutral Conditions: The drug is also labile under neutral hydrolytic conditions.[8]
-
Other Stress Factors: Significant degradation is also observed under oxidative (e.g., H₂O₂) and photolytic conditions.[8] The molecule is relatively stable under thermal stress.[8]
It is crucial to control the pH of solutions to minimize degradation and ensure the integrity of the compound during experiments and in formulations.[7]
Q3: How does pH influence the therapeutic activity of this compound?
The therapeutic activity of this compound is linked to its ability to bind to muscarinic receptors, a process that can be influenced by pH.[9] As a weakly basic drug, the ionization state of Drofenine's tertiary amine is pH-dependent.
-
Ionization: In acidic to neutral pH environments, the amine group is predominantly protonated, carrying a positive charge. This charge can be crucial for the ionic interactions involved in binding to the active site of the muscarinic receptor.[9]
-
Receptor Binding: Studies on other muscarinic antagonists have shown that a positive charge on the molecule is often favored for optimal binding affinity.[9] Therefore, significant shifts in pH away from the physiological range could alter the ionization state of Drofenine, potentially reducing its binding efficiency and overall activity.
Q4: What is the impact of pH on the solubility of this compound?
The aqueous solubility of ionizable drugs like this compound is pH-dependent.[10] As the hydrochloride salt of a weakly basic compound, its solubility behavior is governed by the equilibrium between its ionized (salt) and unionized (free base) forms.
-
Acidic pH: In acidic solutions, this compound exists predominantly in its protonated, ionized form, which is more water-soluble.
-
Neutral to Alkaline pH: As the pH increases, the equilibrium shifts towards the un-ionized, free base form. This form is generally less water-soluble, which can lead to precipitation if the concentration exceeds its intrinsic solubility.[10] A reported solubility for this compound is >53.1 µg/mL at a pH of 7.4.[2]
The relationship between pH, ionization, and solubility can be mathematically described by the Henderson-Hasselbalch equation.[10][11]
Troubleshooting Guide
Issue 1: Inconsistent results in my cell-based or receptor-binding assay.
-
Possible Cause: The pH of your buffer system may be inconsistent or may have shifted during the experiment. A change in pH can alter the ionization state of this compound, affecting its binding to muscarinic receptors and leading to variable activity.[9]
-
Solution:
-
Verify the pH of all buffers and media before and after the experiment.
-
Ensure your chosen buffer system has adequate buffering capacity in the desired pH range.
-
Consider performing a pH-rate profile to determine the optimal pH for consistent activity in your specific assay.
-
Issue 2: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause: The pH of your solvent or buffer is too high (neutral to alkaline), causing the less soluble, un-ionized free base to precipitate out of solution.[10]
-
Solution:
-
Measure the pH of the solution.
-
To redissolve the compound, cautiously lower the pH by adding a small amount of dilute acid (e.g., 0.1 N HCl).
-
For future preparations, ensure the pH of the aqueous solvent is in the acidic range to maintain the solubility of the hydrochloride salt form.
-
Issue 3: I am observing unexpected peaks in my HPLC chromatogram after sample storage.
-
Possible Cause: The sample has degraded due to improper pH and/or storage conditions. The additional peaks are likely degradation products resulting from hydrolysis.[8]
-
Solution:
-
Review your sample preparation and storage procedures. Ensure samples are maintained at a pH that minimizes hydrolysis (typically mildly acidic for ester-containing compounds) and stored at low temperatures.
-
Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products, which will help in confirming the source of the unexpected peaks.
-
Use freshly prepared solutions for all critical experiments to minimize the impact of degradation.
-
Data & Protocols
Data Presentation
Table 1: Summary of Forced Degradation Behavior of a Structurally Related Antispasmodic (Drotaverine)
(Note: This data is for Drotaverine, a compound with a similar function, and is presented to illustrate the expected pH-dependent stability profile for this class of drugs in the absence of specific public data for Drofenine.)
| Stress Condition | Reagent | Duration/Temp | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 N - 5 N HCl | 12h, Reflux | Mild degradation (~12.6%) | [8] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8h, Reflux | Extensive degradation | [8] |
| Neutral Hydrolysis | Water | 24h, Reflux | Labile, degradation occurs | [8] |
| Oxidative Stress | 3% H₂O₂ | Room Temp | Significant degradation | [8] |
| Photolytic Stress | Sunlight | 4h, Dry Form | Significant degradation (~23.6%) | [8] |
| Thermal Stress | Dry Heat | 15 days, 60°C | Stable | [8] |
Table 2: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Typical Conditions | References |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | [8][12][13] |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., Phosphate, Ammonium Acetate) | [8][12][13][14] |
| Buffer pH | Typically adjusted to an acidic pH (e.g., 3.0, 5.0, 6.0) | [8][12][13][14] |
| Elution Mode | Isocratic or Gradient | [12][15] |
| Flow Rate | 0.7 - 1.5 mL/min | [8][12][13] |
| Detection | UV Spectrophotometry (e.g., 240 nm, 290 nm, 319 nm) | [8][12][13] |
| Column Temp | Ambient or controlled (e.g., 35°C) | [12][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[17]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Reflux the mixture for 12 hours at 80°C.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Reflux the mixture for 8 hours at 80°C.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration without subjecting it to stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify any degradation products.[8]
Protocol 2: pH-Dependent Solubility Determination
This protocol describes the shake-flask method for determining the solubility of this compound at different pH values.[18]
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation:
-
Dispense 2 mL of each buffer into separate glass vials.
-
Add an excess amount of this compound powder to each vial to create a saturated solution. Ensure solid material remains visible.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) to pellet the remaining solid.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant appropriately with a suitable solvent (e.g., mobile phase or acidified water).
-
Determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The resulting concentration is the solubility at that specific pH.[11][18]
-
Visualizations
Caption: Antimuscarinic action of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: pH effects on a weakly basic drug like Drofenine.
References
- 1. This compound | 548-66-3 [chemicalbook.com]
- 2. Buy this compound | 3146-19-8 [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimuscarinic drugs for overactive bladder and their potential effects on cognitive function in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. scilit.com [scilit.com]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 17. database.ich.org [database.ich.org]
- 18. scielo.br [scielo.br]
Best practices for handling and weighing Drofenine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, weighing, and utilizing Drofenine hydrochloride in experimental settings. The following troubleshooting guides and FAQs address common issues to ensure experimental accuracy and safety.
Section 1: Product Information and Specifications
Proper handling and storage are critical for maintaining the integrity of this compound. Below are key specifications and recommendations.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C20H32ClNO2[1][2][3] |
| Molecular Weight | 353.93 g/mol [1][2][3] |
| CAS Number | 548-66-3[1][2][4] |
| Appearance | White to off-white solid powder[2][5] |
Solubility Data
It is crucial to use fresh, anhydrous solvents, as moisture can impact solubility.
| Solvent | Concentration | Notes |
| DMSO | ≥ 75 mg/mL (approx. 211.9 mM)[2] | Moisture-absorbing DMSO can reduce solubility; use a fresh supply.[1][2] Sonication may be required to aid dissolution.[6] |
| Water | ≥ 33.3 mg/mL (approx. 94.1 mM)[2] | The compound may undergo hydrolysis in aqueous solutions; prepare fresh for each use.[2][3] |
Storage and Stability Recommendations
To prevent degradation, adhere to the following storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[1][5] | Up to 3 years[1] | Store in a dry, dark environment.[5] |
| Stock Solution (in DMSO) | -80°C[1][2] | 6 to 12 months[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -20°C[1][2] | Up to 1 month[1][2] | Suitable for short-term storage. |
Section 2: Best Practices for Handling and Weighing
Accurate measurement and safe handling are fundamental to reproducible research. The following workflow outlines the essential steps for this process.
Caption: Safe Handling and Weighing Workflow for Drofenine HCl.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during experimentation with this compound.
Q: The compound is not dissolving completely in DMSO. What should I do? A: First, ensure you are using fresh, anhydrous DMSO, as the compound's solubility is reduced by moisture.[1][2] If solubility issues persist, you can try gentle warming or sonication to aid dissolution.[6] Also, verify that you have not exceeded the solubility limit of approximately 75 mg/mL.[2]
Q: I'm observing inconsistent results between experimental replicates. What could be the cause? A: Inconsistent results often stem from compound degradation. This can be caused by:
-
Improper Storage: Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light.[5][7]
-
Repeated Freeze-Thaw Cycles: Avoid this by preparing single-use aliquots of your stock solution.[1][2]
-
Hydrolysis: If using aqueous buffers, be aware that the ester linkage in Drofenine is susceptible to hydrolysis.[3] Prepare aqueous solutions fresh before each experiment.
Q: My measured weight seems inaccurate. What are common weighing errors? A: Inaccuracies in weighing a powdered substance can be caused by:
-
Static Electricity: Powder may cling to the spatula or weigh boat. Use an anti-static gun or mat to dissipate charge.
-
Air Drafts: An unstable reading can be caused by air currents from ventilation or movement. Use a draft shield on the analytical balance.
-
Temperature Differences: Allow the compound container to equilibrate to room temperature before opening to prevent condensation and air currents.
-
Balance Calibration: Ensure the balance is properly leveled and calibrated before use.
Q: What are the primary safety concerns when working with this compound? A: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[8] It is also very toxic to aquatic life.[8] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and handle the compound in a well-ventilated area to avoid inhaling dust.[8][9]
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 353.93 g/mol * (1000 mg / 1 g) = 3.54 mg
-
-
Weighing: Accurately weigh out approximately 3.54 mg of this compound powder and record the exact mass.
-
Solubilization: Add the corresponding volume of fresh, anhydrous DMSO to the powder. For example, if you weighed exactly 3.54 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Dispense into single-use aliquots and store at -80°C for long-term use.[2]
Protocol 2: Assessment of Compound Stability in Experimental Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess degradation.
-
Preparation: Prepare a working solution of this compound in your specific aqueous experimental buffer at the final experimental concentration.
-
Time Zero Sample (T=0): Immediately after preparation, inject a sample onto a suitable C18 HPLC column to obtain a baseline chromatogram.
-
Incubation: Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C for 4 hours).
-
Final Time Point Sample (T=final): At the end of the incubation period, inject a second sample onto the HPLC.
-
Analysis: Compare the chromatograms from T=0 and T=final. A significant decrease in the area of the parent Drofenine peak, or the appearance of new peaks, indicates degradation. This confirms if the compound is stable for the duration of your experiment.
Section 5: Mechanism of Action and Signaling Pathways
This compound is a multifunctional compound with several known biological targets.
Caption: Primary Molecular Targets and Effects of Drofenine HCl.
Drofenine's inhibition of the Kv2.1 potassium channel has been shown to modulate downstream signaling pathways implicated in neuroinflammation and mitochondrial health, particularly in models of Alzheimer's disease and diabetic neuropathy.[10][11]
Caption: Kv2.1-Mediated Signaling Pathways Modulated by Drofenine.
Section 6: Frequently Asked Questions (FAQs)
Q: What are the main mechanisms of action for this compound? A: this compound acts through at least three distinct mechanisms: 1) as a potent competitive inhibitor of butyrylcholinesterase (BChE)[1][2], 2) as an agonist of the TRPV3 ion channel[3][12], and 3) as an inhibitor of the Kv2.1 potassium channel.[10] These actions contribute to its effects as an antispasmodic, anti-inflammatory, and neuroprotective agent in various experimental models.
Q: How should I store aliquots of my stock solution? A: For long-term storage (6-12 months), aliquots should be kept at -80°C.[1][2] For short-term use (up to one month), -20°C is acceptable.[1][2] It is critical to avoid repeated freeze-thaw cycles as this can lead to compound degradation.
Q: Is this compound sensitive to light? A: While specific photostability data for Drofenine is not widely published, it is best practice to protect it from light. A study on a structurally related compound, drotaverine, showed significant degradation under photolytic conditions.[13] Therefore, storing the solid and solutions in amber vials or wrapped in foil is recommended.
Q: Can I use water to make a stock solution for long-term storage? A: This is not recommended. Although this compound is water-soluble, its ester group makes it susceptible to hydrolysis, which can degrade the compound over time.[3] For stock solutions intended for storage, DMSO is the preferred solvent. If you must use an aqueous buffer, prepare the solution fresh on the day of the experiment and consider sterile filtering it before use.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 3146-19-8 [smolecule.com]
- 4. This compound | 548-66-3 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | AChE | TargetMol [targetmol.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Validating the Anticholinergic Activity of Drofenine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic activity of Drofenine hydrochloride with other established anticholinergic agents. The information presented is supported by experimental data from scientific literature to assist in the evaluation and validation of its pharmacological profile.
Quantitative Data Summary
The anticholinergic activity of this compound and other reference compounds is summarized below. The data is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, and Ki (inhibition constant) values. Higher pA2 and lower Ki values indicate greater potency.
| Compound | Receptor/Enzyme Target | pA2 Value | Ki Value | Reference Tissue/System |
| This compound | M1 Muscarinic Receptor | 8.15 | - | Guinea Pig Cortical Slices |
| Butyrylcholinesterase (BChE) | - | 3 µM | Human Serum | |
| Atropine | M3 Muscarinic Receptor | 8.36 ± 0.05 | - | Rat Urinary Bladder |
| Muscarinic Receptors (non-selective) | 8.4 - 9.4 | - | Guinea Pig Ileum | |
| Scopolamine | M3 Muscarinic Receptor | 8.41 ± 0.11 | - | Rat Urinary Bladder |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anticholinergic activity are provided below.
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of a compound to muscarinic receptors.
Objective: To quantify the affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (10 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-NMS), and either the assay buffer (for total binding), atropine (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
In Vitro: Isolated Guinea Pig Ileum Functional Assay
This ex vivo protocol assesses the functional antagonistic effect of a compound on smooth muscle contraction.
Objective: To determine the functional anticholinergic activity (pA2) of this compound by measuring its ability to inhibit acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g).
-
Tyrode's physiological salt solution.
-
Acetylcholine (agonist).
-
This compound (antagonist).
-
Organ bath with a capacity of 10-20 mL.
-
Isotonic transducer and recording system.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
A segment of the terminal ileum is isolated from a humanely sacrificed guinea pig and placed in a petri dish containing Tyrode's solution aerated with carbogen.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm piece of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g.
-
A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contractions.
-
The tissue is then washed and allowed to return to its baseline resting state.
-
The tissue is pre-incubated with a fixed concentration of this compound for a specific period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound.
-
The process is repeated with different concentrations of this compound.
-
The dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value of this compound.
In Vivo: Mydriasis Assay in Mice
This in vivo protocol evaluates the peripheral anticholinergic activity of a compound by measuring its effect on pupil size.
Objective: To assess the mydriatic (pupil-dilating) effect of this compound as an indicator of its in vivo anticholinergic activity.
Materials:
-
Swiss albino mice.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., atropine).
-
A method for measuring pupil diameter (e.g., a dissecting microscope with an ocular micrometer or a digital camera with image analysis software).
Procedure:
-
Acclimate the mice to the experimental conditions to minimize stress.
-
Measure the baseline pupil diameter of each mouse.
-
Administer this compound, vehicle, or the positive control to different groups of mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), measure the pupil diameter of each mouse.
-
Calculate the change in pupil diameter from the baseline for each mouse at each time point.
-
Compare the mydriatic effect of this compound with the vehicle and positive control groups.
Visualizations
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors, which are the targets of anticholinergic drugs like this compound.
Caption: Muscarinic receptor G-protein signaling pathways.
Experimental Workflow: In Vitro Functional Assay
The diagram below outlines the workflow for the isolated guinea pig ileum functional assay.
Caption: Workflow for isolated guinea pig ileum assay.
A Comparative Guide to TRPV3 Agonists: Drofenine Hydrochloride vs. 2-APB
For researchers and scientists in the field of pharmacology and drug development, the identification of potent and selective agonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel is of significant interest. TRPV3, a non-selective cation channel, is implicated in a variety of physiological processes including thermosensation, pain perception, and skin homeostasis. This guide provides an objective comparison of two known TRPV3 agonists, Drofenine hydrochloride and 2-aminoethoxydiphenyl borate (2-APB), with supporting experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and 2-APB as TRPV3 agonists, based on data from studies utilizing human embryonic kidney 293 (HEK-293) cells and human keratinocyte (HaCaT) cell lines.
| Parameter | This compound | 2-Aminoethoxydiphenyl Borate (2-APB) | Cell Line | Reference |
| EC50 | 207 µM | 78 µM | hTRPV3-HEK-293 | [1][2] |
| EC50 | 605 µM | >1000 µM | HaCaT | [1] |
| EC50 | - | 28.3–165.8 µM | mTRPV3 | [3] |
| EC50 | - | 93 ± 5 µM | hTRPV3-HEK 293S | [4] |
| Selectivity | Selective for TRPV3; no activation of TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 at concentrations up to 1 mmol/L.[1][5] | Non-selective; activates TRPV1 and TRPV2, and can inhibit other TRP channels.[3][6][7] | - | [1][3][5][6][7] |
| Cytotoxicity | More cytotoxic than 2-APB in human keratinocytes.[1][5] | Less cytotoxic than Drofenine in human keratinocytes.[1][5] | Human Keratinocytes | [1][5] |
Note: EC50 values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
The characterization of this compound and 2-APB as TRPV3 agonists typically involves two key experimental methodologies: calcium imaging assays and electrophysiological recordings.
1. Calcium Imaging Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration upon agonist stimulation, which is an indicator of ion channel activation.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured in appropriate media and transiently or stably transfected with a plasmid encoding the human TRPV3 channel.
-
Fluorescent Dye Loading: Cells are seeded in 96-well plates and incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Application: The fluorescently labeled cells are then exposed to varying concentrations of the test compounds (this compound or 2-APB).
-
Data Acquisition: Changes in intracellular calcium are monitored using a fluorescence plate reader or a fluorescence microscope. The fluorescence intensity is measured before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence is used to calculate the response over baseline. Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response equation.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Cell Preparation: HEK-293 cells expressing TRPV3 are prepared for electrophysiological recording.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and voltage steps or ramps are applied to elicit currents.
-
Agonist Application: The agonist (this compound or 2-APB) is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the current-voltage (I-V) relationship and the dose-dependent activation of the channel.
Signaling Pathway and Experimental Workflow
TRPV3 Activation Signaling Pathway
The activation of the TRPV3 channel by agonists like this compound and 2-APB leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and increases the intracellular calcium concentration, which in turn can trigger various downstream signaling cascades.
Caption: TRPV3 channel activation by an agonist.
Experimental Workflow for TRPV3 Agonist Evaluation
The process of evaluating a potential TRPV3 agonist involves a series of steps, from initial screening to detailed characterization.
Caption: Workflow for evaluating TRPV3 agonists.
Discussion and Conclusion
Both this compound and 2-APB are effective agonists of the TRPV3 channel. The primary distinction between the two lies in their selectivity. This compound demonstrates a more favorable selectivity profile, showing minimal to no activity on other TRP channels that are often activated by 2-APB.[1][5] This makes Drofenine a more specific tool for studying the physiological roles of TRPV3 in complex biological systems.
However, 2-APB has been a widely used pharmacological tool for TRPV3 research and its effects are well-documented.[3][6][8] The choice between these two agonists will ultimately depend on the specific requirements of the research. For studies requiring high selectivity for TRPV3, this compound is the superior choice. For broader studies or where historical comparison is important, 2-APB may still be a relevant tool, provided its off-target effects are taken into consideration.
The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to investigate these or other potential TRPV3 modulators. As the field progresses, the development of even more potent and selective TRPV3 agonists will be crucial for unraveling the full therapeutic potential of targeting this ion channel.
References
- 1. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]
- 4. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Drofenine Hydrochloride and Other Spasmolytics: Efficacy and Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the spasmolytic agent Drofenine hydrochloride reveals a multifaceted mechanism of action, positioning it as a potent smooth muscle relaxant. This guide provides a comparative analysis of its efficacy against other commonly used spasmolytics, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, and its close analogue Drotaverine, exert their effects through a dual mechanism involving the inhibition of phosphodiesterase-4 (PDE4) and the blockade of L-type calcium channels.[1][2][3] Furthermore, Drofenine has been identified as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, adding another layer to its pharmacological profile.
Comparative Efficacy: Insights from Clinical and In Vitro Studies
Direct comparative clinical data for this compound is limited. However, a randomized, double-blind controlled study comparing its analogue, Drotaverine hydrochloride, with Mebeverine in patients with Irritable Bowel Syndrome (IBS) provides significant insights into its clinical efficacy.
Clinical Efficacy of Drotaverine vs. Mebeverine in IBS
A study involving 200 IBS patients demonstrated that Drotaverine (80 mg, three times a day) was significantly superior to Mebeverine (135 mg, three times a day) in alleviating key symptoms over a 4-week period.[4][5]
| Efficacy Parameter | Drotaverine Group | Mebeverine Group | p-value |
| Pain Severity Reduction (Day 3) | Significant improvement (>30%) | Less significant reduction | < 0.01 |
| Pain Severity Reduction (End of Study) | 70.4% reduction | 46.1% reduction | < 0.05 |
| Global Assessment of Symptoms | Significant improvement | Less improvement | < 0.05 |
| Patient Assessment of Constipation - Quality of Life (PAC-QOL) | Significant improvement | Less improvement | < 0.01 |
| Data sourced from a randomized double-blind controlled study comparing Drotaverine and Mebeverine in patients with Irritable Bowel Syndrome.[4][5] |
These findings highlight the potent clinical effect of the drotaverine backbone in managing visceral smooth muscle spasms and associated pain.
Unraveling the Mechanisms of Action: Signaling Pathways
The spasmolytic effect of this compound is a result of its interference with key signaling pathways that regulate smooth muscle contraction.
Primary Spasmolytic Signaling Pathway of Drofenine/Drotaverine
The primary mechanism involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][7] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), the enzyme responsible for initiating smooth muscle contraction. This cascade ultimately results in smooth muscle relaxation.[3] Additionally, Drotaverine has been shown to block L-type calcium channels, directly reducing the influx of calcium ions necessary for muscle contraction.[1][2][3]
TRPV3-Mediated Signaling Pathway of Drofenine
A unique aspect of Drofenine is its agonistic activity on TRPV3 channels.[8] While the precise role of TRPV3 in gastrointestinal smooth muscle relaxation is still under investigation, activation of TRPV channels can lead to an influx of cations, including Ca2+. This may seem counterintuitive for relaxation; however, in some contexts, localized Ca2+ signals can activate Ca2+-sensitive K+ channels, leading to hyperpolarization and subsequent relaxation. Further research is needed to fully elucidate this pathway in the context of Drofenine's spasmolytic effect.
Experimental Protocols
In Vitro Assessment of Spasmolytic Activity (Isolated Guinea Pig Ileum)
A standard method to evaluate the efficacy of spasmolytic drugs is the isolated organ bath technique.
Workflow:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Induction of Contraction: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce a stable contraction.
-
Drug Administration: Cumulative or single concentrations of the test spasmolytic drug (e.g., this compound) and reference drugs are added to the bath.
-
Measurement of Relaxation: The relaxation of the smooth muscle is recorded isometrically, and the percentage of inhibition of the induced contraction is calculated.
-
Data Analysis: Dose-response curves are constructed to determine the potency (IC50 or EC50) of the drugs.
Clinical Trial Protocol: Drotaverine vs. Mebeverine in IBS
The referenced clinical study followed a robust, randomized, double-blind, controlled design.[4]
Protocol Outline:
-
Patient Recruitment: Patients meeting the ROME III criteria for IBS were enrolled.
-
Run-in Period: A 2-week period where all previous IBS medications were stopped.
-
Randomization: Patients were randomly assigned to receive either Drotaverine (80 mg, 3 times daily) or Mebeverine (135 mg, 3 times daily) for 4 weeks.
-
Data Collection: Patients recorded the severity and frequency of abdominal pain, stool consistency (using the Bristol Stool Chart), and other related symptoms in a daily diary.
-
Outcome Assessment: The primary outcome was the reduction in pain severity. Secondary outcomes included global assessment of symptoms and quality of life questionnaires (PAC-QOL).
-
Statistical Analysis: Appropriate statistical tests were used to compare the efficacy between the two treatment groups.
Conclusion
This compound, and its analogue Drotaverine, demonstrate significant spasmolytic efficacy through a multi-target mechanism of action, primarily centered on PDE4 inhibition and L-type calcium channel blockade. Clinical data suggests superiority over Mebeverine in treating symptoms of IBS. The additional activity of Drofenine as a TRPV3 agonist presents an interesting area for further research to fully understand its contribution to smooth muscle relaxation. The provided experimental protocols offer a framework for future comparative studies to quantitatively assess the potency of this compound against other spasmolytics.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Drofenine Hydrochloride's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated therapeutic targets of Drofenine hydrochloride against alternative compounds. This compound, a compound with a multifaceted pharmacological profile, has demonstrated therapeutic potential through its interaction with several key biological targets. This document summarizes the available in vivo experimental data, details the methodologies employed in these validation studies, and visually represents the associated signaling pathways and experimental workflows.
Overview of this compound's Therapeutic Targets
This compound has been identified to act on the following targets, with in vivo validation primarily focused on its role as a Kv2.1 inhibitor in neurological disorders:
-
Kv2.1 Potassium Channel Inhibitor: This is a significant target, with in vivo studies demonstrating its therapeutic potential in Alzheimer's disease and diabetic peripheral neuropathy.
-
Butyrylcholinesterase (BChE) Inhibitor: Drofenine is a potent competitive inhibitor of BChE.
-
Anticholinergic Agent: It exhibits antimuscarinic properties, leading to smooth muscle relaxation.
-
TRPV3 Channel Agonist: Recent screening studies have identified Drofenine as an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.
Comparative Analysis of In Vivo Data
The following tables summarize the quantitative data from in vivo studies validating the therapeutic targets of this compound and comparing it with alternative compounds.
Kv2.1 Inhibition in Neurological Disorders
Table 1: Comparison of this compound with other Kv2.1 Inhibitors in Mouse Models of Neurological Disorders
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| This compound | 5×FAD Mouse Model of Alzheimer's Disease | 20 mg/kg/day, i.p. | - Improved cognitive function in Y-maze and Morris water maze tests.- Reduced microglial activation and NLRP3 inflammasome activation.[1][2] | [1][2] |
| This compound | Streptozotocin (STZ)-induced and db/db mouse models of Diabetic Neuropathy | 10 and 20 mg/kg/day, i.p. | - Ameliorated mechanical and thermal hypoalgesia.- Improved nerve conduction velocity.- Promoted neurite outgrowth of dorsal root ganglion (DRG) neurons.[3][4][5] | [3][4][5] |
| RY796 (Selective Kv2.1/2.2 inhibitor) | Not yet reported in Alzheimer's or diabetic neuropathy models. | N/A | - Potent in vitro inhibition of Kv2.1 and Kv2.2 channels.[6][7] | [6][7] |
Butyrylcholinesterase (BChE) Inhibition
Table 2: Comparison of this compound with Clinically Used BChE Inhibitors
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| This compound | Not explicitly validated in vivo for BChE inhibition-related cognitive improvement. | N/A | - Potent competitive inhibitor of BChE in vitro.[8] | [8] |
| Donepezil | Rodent models of cognitive impairment | 3 mg/kg, p.o. | - Improved performance in spontaneous alternation tasks.[9] | [9] |
| Rivastigmine | Aβ-induced mouse model of cognitive dysfunction | 0.03 mg/kg, i.p. | - Ameliorated cognitive deficits in object recognition tasks.[10] | [10] |
Anticholinergic Activity (Smooth Muscle Relaxation)
Table 3: Comparison of this compound with Oxybutynin for Anticholinergic Effects
| Compound | Model | Key In Vitro/Ex Vivo Outcomes | Reference |
| This compound | Not explicitly detailed in recent in vivo smooth muscle relaxation studies. | - Known antispasmodic and anticholinergic properties. | |
| Oxybutynin | Guinea pig urinary bladder strips (ex vivo) | - Inhibited carbachol-induced bladder contractions. | [11] |
| Oxybutynin | Guinea pig (in vivo) | - Inhibited volume-induced urinary bladder contractions.[12] | [12] |
TRPV3 Agonism
Table 4: Comparison of this compound with Carvacrol as a TRPV3 Agonist
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| This compound | Not yet validated in vivo for TRPV3 agonist activity. | N/A | - Identified as a selective TRPV3 agonist in vitro (EC50 ~207 µM).[13] | [13] |
| Carvacrol | Mouse model of pruritus | Intradermal injection | - Induced scratching behavior in a dose-dependent manner.[14] | [14] |
| Carvacrol | Conscious mice | 10 and 31.6 mg/kg, i.p. | - Induced a drop in core body temperature.[15] | [15] |
Experimental Protocols
In Vivo Validation of Kv2.1 Inhibition by Drofenine in an Alzheimer's Disease Mouse Model
-
Animal Model: 5×FAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), exhibiting age-dependent amyloid-β (Aβ) plaque deposition and cognitive deficits.[1][2]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg/day for a specified duration (e.g., several weeks).[1][2]
-
Behavioral Assessments:
-
Y-maze test: To assess short-term spatial working memory. Mice are allowed to explore three arms of the maze, and the percentage of spontaneous alternations is measured.[1]
-
Morris Water Maze: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and path length are recorded.[1]
-
-
Immunohistochemistry and Biochemical Analysis:
In Vivo Validation of Kv2.1 Inhibition by Drofenine in a Diabetic Neuropathy Mouse Model
-
Animal Models:
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 10 and 20 mg/kg/day.[3][4][5]
-
Functional Assessments:
-
Mechanical sensitivity (von Frey test): To measure the paw withdrawal threshold in response to mechanical stimulation.
-
Thermal sensitivity (hot plate or Hargreaves test): To assess the latency to paw withdrawal from a thermal stimulus.
-
Nerve Conduction Velocity (NCV): To measure the speed of electrical impulse conduction along a nerve.
-
-
Histological and Molecular Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathway of Drofenine in Alzheimer's Disease
Caption: Drofenine's neuroprotective mechanism in Alzheimer's disease.
Experimental Workflow for In Vivo Validation in Diabetic Neuropathy
Caption: Workflow for assessing Drofenine's efficacy in diabetic neuropathy models.
Conclusion
The in vivo evidence strongly supports the role of this compound as a Kv2.1 inhibitor with therapeutic potential in Alzheimer's disease and diabetic peripheral neuropathy. While its activities as a BChE inhibitor, anticholinergic agent, and TRPV3 agonist are established in vitro, further in vivo studies are warranted to fully elucidate their therapeutic relevance and to provide a more direct comparison with existing therapies. The experimental protocols and data presented in this guide offer a foundation for researchers to design future studies and to objectively evaluate the standing of this compound in the landscape of neuropharmacology and beyond.
References
- 1. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β/Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Mechanism of use-dependent Kv2 channel inhibition by RY785 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of Transient Receptor Potential Vanilloid-3 Channels in Keratinocytes Induces Pruritus in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic Administration of the TRPV3 Ion Channel Agonist Carvacrol Induces Hypothermia in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of diabetic neuropathy progression in a mouse model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drofenine and Drotaverine Hydrochloride for Spasmodic Conditions
An in-depth guide for researchers and drug development professionals on the mechanisms, pharmacokinetics, and efficacy of two prominent antispasmodic agents.
Drofenine and Drotaverine hydrochloride are two widely utilized antispasmodic agents for treating smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and urogenital tracts. While both aim to alleviate symptoms by inducing muscle relaxation, they achieve this through distinct pharmacological pathways. This guide provides a detailed comparative analysis of their mechanisms of action, pharmacokinetic profiles, and available efficacy data, supported by experimental evidence and protocols to inform further research and development.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Drofenine and Drotaverine lies in their molecular targets and signaling pathways. Drotaverine is a selective phosphodiesterase-4 (PDE4) inhibitor, while Drofenine exhibits a multi-target profile, primarily characterized as an antimuscarinic agent.
Drotaverine Hydrochloride: PDE4 Inhibition
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, exerts its spasmolytic effect by selectively inhibiting the PDE4 enzyme.[1][2] PDE4 is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) into its inactive form. By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP.[3] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK). Phosphorylation renders MLCK inactive, preventing it from phosphorylating myosin light chains, a critical step for actin-myosin cross-bridge formation and muscle contraction. The net result is smooth muscle relaxation.[3]
Some studies suggest that Drotaverine may also possess minor L-type calcium channel blocking properties, which would further contribute to its spasmolytic activity by reducing calcium influx into smooth muscle cells.[1][2]
Figure 1. Signaling pathway for Drotaverine hydrochloride.
Drofenine: A Multi-Target Antispasmodic
Drofenine's mechanism is more complex and less singularly defined than Drotaverine's. It is primarily classified as an antimuscarinic (anticholinergic) drug, acting as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[4] By blocking these receptors, Drofenine prevents acetylcholine from inducing muscle contraction, a key pathway in parasympathetic stimulation of the gut.
Beyond its antimuscarinic action, research has identified several other molecular targets for Drofenine:
-
Butyrylcholinesterase (BChE) Inhibition: Drofenine is a potent competitive inhibitor of BChE, with a reported Ki value of 0.003 mM (or 3 µM).[3] BChE can hydrolyze acetylcholine, so its inhibition could potentiate cholinergic signaling in some contexts, an action that seems counterintuitive to its antispasmodic effect and may be secondary.
-
TRPV3 Agonism: Drofenine has been identified as a selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[1][2] In human keratinocyte HaCaT cells, it demonstrated an EC₅₀ of 605 µM.[1] While TRPV channels are involved in sensory perception, their direct role in mediating gastrointestinal smooth muscle relaxation is still an area of active research.[1]
-
Kv2.1 Channel Inhibition: Studies have shown Drofenine to be an inhibitor of the Kv2.1 voltage-gated potassium channel.[5] This action has been primarily investigated in the context of diabetic peripheral neuropathy.[5] As Kv channels play a role in setting the resting membrane potential of smooth muscle cells, their inhibition could theoretically lead to depolarization and contraction, which complicates the understanding of its spasmolytic effect.[6]
Given these varied targets, Drofenine's primary antispasmodic effect in the gut is most likely attributable to its established antimuscarinic properties.
Comparative Pharmacodynamics
Direct comparative studies on the potency of Drofenine and Drotaverine are scarce. However, data from individual studies on their respective targets allow for an indirect comparison.
| Parameter | Drofenine | Drotaverine Hydrochloride | Reference |
| Primary Target | Muscarinic Acetylcholine Receptors | Phosphodiesterase-4 (PDE4) | [4],[1] |
| Secondary Target(s) | BChE, TRPV3, Kv2.1 | L-type Calcium Channels (minor) | [1][3][5],[1] |
| BChE Inhibition (K_i) | 3 µM | Not Applicable | [3] |
| TRPV3 Agonism (EC₅₀) | 605 µM (in HaCaT cells) | Not Applicable | [1] |
| Airway Relaxation (ED₅₀) | Not Available | 22-47 µM (vs. various constrictors) | [4] |
Pharmacokinetic Profiles
Significant gaps exist in the publicly available pharmacokinetic data for Drofenine. In contrast, Drotaverine has been studied more extensively.
| Parameter | Drofenine | Drotaverine Hydrochloride | Reference |
| Bioavailability (Oral) | Data Not Available | Highly variable: 24.5% - 91% (Mean: 58.2%) | [7] |
| Time to Peak (T_max) | Data Not Available | 1.9 ± 0.54 hours | [2] |
| Peak Concentration (C_max) | Data Not Available | 292 ± 88 ng/mL (80 mg oral dose) | [2] |
| Elimination Half-Life (t½) | Data Not Available | 9.11 ± 1.29 hours (oral); 9.33 ± 1.02 hours (IV) | [1] |
| Metabolism | Data Not Available | Extensive hepatic metabolism | [1][2] |
| Excretion | Data Not Available | ~67% in feces, ~20% in urine | [1][2] |
The high variability in Drotaverine's oral bioavailability may lead to significant inter-individual differences in therapeutic response.[7]
Efficacy and Clinical Use
Both drugs are used for similar indications, including spasms related to the gastrointestinal tract, biliary system, and dysmenorrhea.[1][4]
-
Drotaverine has been shown in clinical trials to be effective in irritable bowel syndrome (IBS), significantly improving pain scores and frequency compared to placebo and mebeverine.[8] It is also used to accelerate cervical dilation during labor.[1]
-
Drofenine is clinically used as an antispasmodic, with its action attributed to its antimuscarinic effects on smooth muscle.[4]
Direct clinical trials comparing the efficacy of Drofenine and Drotaverine are not available in the reviewed literature.
Experimental Protocols
Protocol: In-Vitro Antispasmodic Activity Assay (Guinea Pig Ileum)
This protocol is a standard method for evaluating the spasmolytic activity of compounds by measuring their ability to inhibit contractions of isolated smooth muscle tissue induced by a spasmogen like acetylcholine or histamine.
Figure 2. Workflow for in-vitro antispasmodic assay.
Methodology:
-
Tissue Preparation: A guinea pig is sacrificed, and a segment of the terminal ileum is isolated.[5] The lumen is flushed with Tyrode's solution to remove contents, and the tissue is placed in fresh, aerated Tyrode's solution.
-
Mounting: A 2-3 cm piece of the ileum is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂, 5% CO₂). One end is attached to a fixed point and the other to an isotonic transducer connected to a data acquisition system.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram, with the bath solution being changed every 15 minutes.
-
Spasmogen-Induced Contraction: A cumulative concentration-response curve is established for a standard spasmogen (e.g., acetylcholine or histamine) to determine the submaximal concentration that produces approximately 80% of the maximum response (EC₈₀).
-
Inhibition Assay: The tissue is washed, and after it returns to baseline, it is pre-incubated with a specific concentration of the test drug (Drofenine or Drotaverine) for a set period (e.g., 10-20 minutes).
-
Re-challenge: While still in the presence of the test drug, the tissue is re-challenged with the EC₈₀ concentration of the spasmogen.
-
Data Analysis: The amplitude of the contraction in the presence of the test drug is compared to the control contraction (in the absence of the drug). The percentage of inhibition is calculated. This process is repeated with different concentrations of the test drug to generate a dose-response curve and calculate the IC₅₀ (the concentration of the drug that causes 50% inhibition).
Conclusion
Drofenine and Drotaverine hydrochloride are effective antispasmodics that operate through fundamentally different mechanisms. Drotaverine is a selective PDE4 inhibitor with a well-defined pathway leading to smooth muscle relaxation and has a more characterized pharmacokinetic profile. Drofenine, in contrast, is a multi-target drug whose primary antispasmodic action is attributed to its antimuscarinic properties, though its interactions with BChE, TRPV3, and Kv2.1 channels suggest a more complex pharmacological profile that warrants further investigation.
A significant gap in the literature is the absence of direct comparative studies and the lack of comprehensive pharmacokinetic data for Drofenine. Future research should focus on head-to-head clinical trials to compare their efficacy and safety profiles directly. Furthermore, detailed investigation into the contribution of Drofenine's non-muscarinic targets to its overall spasmolytic effect in gastrointestinal smooth muscle is crucial for a complete understanding of its therapeutic action.
References
- 1. Vanilloid and Melastatin Transient Receptor Potential Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium channels in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
Validating TRPV3 as a Key Mediator in the Mechanism of Action of Drofenine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Drofenine hydrochloride's activity as a Transient Receptor Potential Vanilloid 3 (TRPV3) agonist, contrasting its performance with other known modulators. The data presented herein is compiled from peer-reviewed studies to validate the role of TRPV3 in the pharmacological profile of this compound.
Introduction to this compound and its Emerging Target: TRPV3
This compound is traditionally recognized as an antimuscarinic and anticholinergic agent, utilized for its antispasmodic properties in relaxing smooth muscle.[1][2][3] Its classical mechanism is attributed to the inhibition of butyrylcholinesterase and actions at muscarinic receptors.[4][5] However, recent research has unveiled a novel and significant mechanism of action: the selective activation of the TRPV3 ion channel.[6][7][8]
TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[6][9] It functions as a sensor for innocuous heat and is implicated in a variety of physiological processes, including pain perception, itch, skin barrier maintenance, and hair growth.[6][9] The identification of Drofenine as a selective TRPV3 agonist opens new avenues for its therapeutic application and provides a valuable tool for studying TRPV3 function.[7][8]
Comparative Agonist Activity at the Human TRPV3 Channel
Experimental data demonstrates that this compound is a potent and, notably, more selective agonist of TRPV3 compared to the commonly used tool compounds, 2-aminoethoxydiphenylboronate (2-APB) and carvacrol.[7][8] While Drofenine exhibited similar potency to 2-APB and carvacrol in activating TRPV3 in HEK-293 cells, its key advantage lies in its lack of effect on other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4 at concentrations up to 1 mmol/L.[6][7][8] This selectivity is a significant improvement over 2-APB, which is known for its broad activity across multiple TRP channel subtypes.[6]
| Compound | Cell Type | Assay Type | Potency (EC50) | Selectivity Profile | Reference |
| Drofenine HCl | HaCaT (Human Keratinocytes) | Calcium Flux | 605 µmol/L | Selective for TRPV3 over TRPA1, M8, V1, V2, V4 | [7] |
| 2-APB | HaCaT (Human Keratinocytes) | Calcium Flux | >1000 µmol/L | Non-selective; activates multiple TRP channels | [7] |
| Carvacrol | HaCaT (Human Keratinocytes) | Calcium Flux | >1000 µmol/L | Activates other TRP channels (e.g., TRPV1, TRPA1) | [7] |
Experimental Protocols for Validation
The validation of this compound's effect on TRPV3 relies on established in-vitro models. Below are the detailed methodologies for the key experiments cited.
Calcium Flux Assay in TRPV3-Overexpressing HEK-293 Cells
This assay is the primary high-throughput method for identifying and characterizing TRPV3 modulators.
-
Cell Culture and Plating: Human Embryonic Kidney (HEK-293) cells stably overexpressing human TRPV3 are cultured under standard conditions. For the assay, cells are plated into 384-well plates.[10]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, which allows for the measurement of changes in intracellular calcium concentrations upon channel activation.[10]
-
Compound Screening: The compound library, including this compound, is added to the cells. A fluorescent imaging plate reader is used to monitor changes in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying channel activation.[10]
-
Data Analysis: The change in fluorescence is measured to determine agonist activity. Dose-response curves are generated by exposing the cells to increasing concentrations of the test compound to calculate EC50 values.[10]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct evidence of ion channel activation by measuring the flow of ions across the cell membrane.
-
Cell Preparation: HEK-293 cells overexpressing TRPV3 are used. A single cell is targeted with a micropipette to form a high-resistance seal with the cell membrane.
-
Recording: The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current flowing through all ion channels.
-
Compound Application: this compound is applied to the cell at various concentrations (e.g., 250 µmol/L, 500 µmol/L, and 1 mmol/L).[7][11]
-
Data Acquisition: The resulting inward currents upon compound application are recorded. A significant increase in inward current at a negative holding potential confirms the activation of the cation-permeable TRPV3 channel.[7][11]
Site-Directed Mutagenesis
This experiment is crucial for identifying the specific amino acid residues involved in the interaction between the compound and the channel.
-
Mutant Generation: The TRPV3 gene is mutated to change a specific amino acid residue. For instance, the histidine at position 426 (H426) is replaced with asparagine (H426N) using PCR-based mutagenesis.[7]
-
Transfection and Validation: The mutated TRPV3-H426N construct is then expressed in HEK-293 cells.
-
Functional Assay: The calcium flux assay is repeated on cells expressing the mutant channel.
-
Analysis: The response of the mutant channel to Drofenine is compared to the wild-type (WT) channel. A significantly reduced activation in the mutant channel (TRPV3-H426N) upon application of Drofenine (at 100 µmol/L) indicates that the H426 residue is a critical part of the binding site, similar to its role in 2-APB activation.[7]
Visualizing the Validation Workflow and Mechanism
The following diagrams illustrate the experimental logic and the proposed signaling pathway for Drofenine's action on TRPV3.
Caption: Workflow for validating Drofenine HCl as a selective TRPV3 agonist.
Caption: Proposed signaling pathway of Drofenine HCl via TRPV3 activation.
Conclusion
The evidence strongly supports the role of TRPV3 as a principal target in the mechanism of action of this compound. Its superior selectivity compared to other known agonists like 2-APB and carvacrol makes it a valuable pharmacological probe for investigating the complex biological functions of TRPV3.[7][8][10] This re-characterization of Drofenine may also provide a mechanistic basis for its therapeutic effects and suggest new clinical applications for this established antispasmodic agent.[8] For drug development professionals, Drofenine serves as a lead compound for designing even more potent and selective TRPV3 modulators for conditions where this channel's activity is implicated, such as chronic pain, itch, and inflammatory skin diseases.[6][9]
References
- 1. Drofenine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 3146-19-8 [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Drofenine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Drofenine hydrochloride, a substance classified as harmful if swallowed, a serious eye irritant, and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks to human health and the environment.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Regulatory Framework: Understanding the Legal Obligations
The disposal of pharmaceutical waste, including this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides the foundational guidelines for managing hazardous waste from its generation to its final disposal.[4][6] Many states have their own, often more stringent, regulations that supplement these federal laws.[4] It is imperative that all disposal activities comply with local, state, and federal mandates. The core principle is to manage pharmaceutical waste in a way that prevents its release into the environment, particularly water systems, and to ensure public health and safety.[4]
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The Safety Data Sheet (SDS) provides critical information on its potential dangers.
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Exclamation Mark |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Exclamation Mark |
| Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) | Health Hazard |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | Environment |
Source: MedChemExpress Safety Data Sheet[1]
Given its classification, this compound is considered a hazardous waste.[1][6] Therefore, it must not be disposed of in standard trash or flushed down the drain.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to be a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[7]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves[2]
-
A lab coat or other protective clothing[1]
-
In cases of potential dust or aerosol formation, a full-face respirator may be necessary.[2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.
-
Place all solid this compound waste, including contaminated materials like weighing paper and pipette tips, into a designated, clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.[8]
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other chemicals present in the waste.
-
Indicate the approximate quantity and the date of accumulation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, well-ventilated, and away from incompatible materials.[1]
5. Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility to ensure its complete destruction.[3][6]
-
Never attempt to treat or dispose of hazardous chemical waste on your own.
6. Accidental Spills: In the event of a spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material like diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[1]
-
Decontaminate the spill area with alcohol and dispose of all cleaning materials as hazardous waste.[1]
-
Report the spill to your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Guide to Handling Drofenine Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of Drofenine hydrochloride in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on available safety data sheets.[1][2][3] It is crucial to consult the specific safety data sheet (SDS) for the product you are using for any additional recommendations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield should be worn if there is a risk of splashing. | Protects against dust, aerosols, and splashes that can cause serious eye irritation.[2] |
| Skin Protection | Gloves: Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use and change them immediately if contaminated. Lab Coat/Clothing: A flame-resistant and impervious lab coat or protective clothing should be worn.[1] | Prevents skin contact, which can lead to irritation or absorption of the compound.[1] The use of appropriate materials is key, as breakthrough times can vary. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[3] For situations with the potential for high dust or aerosol concentrations, a full-face respirator is recommended.[1] | Protects against the inhalation of harmful dust or aerosols, which can cause respiratory irritation.[1][2] |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is fundamental to mitigating the risks associated with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Detailed Experimental Protocols
1. Donning Personal Protective Equipment (PPE):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Put on the respirator and perform a user seal check.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2. Doffing Personal Protective Equipment (PPE):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove safety goggles and face shield.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Wash and dry hands again.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of contents and container in accordance with local, regional, and national regulations.[1][2][3] Do not allow the chemical to enter drains.[1] |
| Contaminated PPE | Dispose of used gloves, lab coats, and other contaminated disposable materials in a designated hazardous waste container.[4] |
| Contaminated Labware | Decontaminate reusable labware thoroughly before washing. Dispose of single-use contaminated labware as hazardous waste. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup (e.g., absorbent pads, wipes) and place them in a sealed, labeled hazardous waste container for disposal.[1][2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
